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Foundational

An In-depth Technical Guide to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid: Synthesis, Characterization, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a substituted benzoic acid derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical and spectral properties, and outline potential avenues for research and development. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel benzoic acid derivatives.

Introduction

Substituted benzoic acid derivatives are a cornerstone of modern medicinal chemistry and materials science, offering a versatile scaffold for the development of a wide array of functional molecules. The compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS No. 1306944-07-9) represents an intriguing, yet underexplored, member of this class. Its structure, featuring a tertiary amine with both ethyl and methoxyethyl substituents attached to a para-substituted benzoic acid, suggests potential for a range of biological interactions and material properties. This guide aims to provide a detailed technical overview, drawing upon established chemical principles and data from analogous compounds to build a comprehensive profile of this molecule.

Proposed Synthesis Pathway

The proposed synthesis initiates from the commercially available starting material, 4-formylbenzoic acid. The key transformation involves the formation of the tertiary amine through the reaction with N-ethyl-2-methoxyethylamine, followed by reduction of the resulting iminium intermediate.

Synthesis_Pathway 4-formylbenzoic_acid 4-formylbenzoic acid Intermediate Iminium Intermediate 4-formylbenzoic_acid->Intermediate + N-ethyl-2-methoxyethylamine N-ethyl-2-methoxyethylamine N-ethyl-2-methoxyethylamine->Intermediate Product 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Intermediate->Product + Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Figure 1: Proposed synthetic workflow for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

Experimental Protocol: Reductive Amination

Objective: To synthesize 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid from 4-formylbenzoic acid and N-ethyl-2-methoxyethylamine.

Materials:

  • 4-formylbenzoic acid

  • N-ethyl-2-methoxyethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N-ethyl-2-methoxyethylamine (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction completion by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

While experimental data is not available, the physicochemical properties of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid can be predicted based on its structure and comparison with similar molecules.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₃H₁₉NO₃[1]Confirmed by chemical supplier data.
Molecular Weight 237.29 g/mol [1]Confirmed by chemical supplier data.
Appearance Likely a white to off-white solid.Based on the appearance of similar substituted benzoic acids.
Melting Point Expected to be in the range of 100-150 °C.Analogy with other substituted aminobenzoic acids.
Boiling Point > 300 °C (with decomposition).High polarity and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMSO.The presence of a carboxylic acid group suggests some aqueous solubility, while the organic moieties favor solubility in organic solvents.
pKa Carboxylic acid pKa estimated to be around 4-5. Amine pKa estimated to be around 8-9.Based on the pKa values of benzoic acid and tertiary amines.

Spectral and Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral data are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring (typically two doublets in the 7-8 ppm region for a para-substituted pattern). The benzylic methylene protons (-CH₂-N) would likely appear as a singlet around 3.5-4.0 ppm. The ethyl group will exhibit a triplet (for the -CH₃) and a quartet (for the -CH₂-) in the upfield region. The methoxyethyl group will show a singlet for the methoxy protons (-OCH₃) and two triplets for the methylene protons (-CH₂-CH₂-).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon (~170 ppm), the aromatic carbons (120-150 ppm), the benzylic carbon (~55-60 ppm), and the aliphatic carbons of the ethyl and methoxyethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit key absorption bands corresponding to the functional groups present:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

  • C-H stretching vibrations from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

  • C-N stretching vibrations (around 1000-1250 cm⁻¹).

  • C-O stretching from the methoxy group (around 1075-1150 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be essential for confirming the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.30.

Potential Applications and Future Research

The structural features of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid suggest several potential areas of application that warrant further investigation.

Potential_Applications cluster_medchem Potential Biological Targets cluster_matsci Potential Material Applications cluster_drugdel Potential Drug Delivery Roles Core_Compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Medicinal_Chemistry Medicinal Chemistry Core_Compound->Medicinal_Chemistry Materials_Science Materials Science Core_Compound->Materials_Science Drug_Delivery Drug Delivery Core_Compound->Drug_Delivery Enzyme_Inhibitors Enzyme Inhibitors Medicinal_Chemistry->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands Medicinal_Chemistry->Receptor_Ligands Antimicrobial_Agents Antimicrobial Agents Medicinal_Chemistry->Antimicrobial_Agents Polymer_Monomers Polymer Monomers Materials_Science->Polymer_Monomers Coordination_Polymers Coordination Polymers Materials_Science->Coordination_Polymers Prodrug_Moieties Prodrug Moieties Drug_Delivery->Prodrug_Moieties Linkers in ADCs Linkers in ADCs Drug_Delivery->Linkers in ADCs Linkers Linkers in ADCs

Figure 2: Potential research and application areas for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

  • Medicinal Chemistry: The aminobenzoic acid scaffold is present in numerous biologically active compounds. The tertiary amine moiety could interact with various biological targets, including enzymes and receptors. Further research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Materials Science: The presence of both a carboxylic acid and a tertiary amine makes this molecule a potential monomer for the synthesis of novel polyamides or polyesters with unique properties. The tertiary amine could also act as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.

  • Drug Delivery: The benzoic acid moiety can be used as a linker in drug delivery systems, such as antibody-drug conjugates (ADCs). The tertiary amine could be designed to be pH-sensitive, allowing for controlled drug release in specific microenvironments.

Safety and Handling

While specific toxicological data for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a compound with significant potential that remains largely unexplored. This technical guide has provided a foundational understanding of this molecule by proposing a viable synthetic pathway, predicting its key physicochemical and spectral properties, and outlining promising avenues for future research. The synthesis and characterization of this compound, followed by a systematic evaluation of its biological and material properties, are critical next steps in unlocking its potential for scientific and technological advancement.

References

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences various stages of drug development, including synthesis, purification, form...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences various stages of drug development, including synthesis, purification, formulation, and analytical method development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and offer insights into data analysis and interpretation. The methodologies described herein are designed to establish a robust and reproducible solubility profile, a cornerstone for informed decision-making in the pharmaceutical sciences.

Introduction: The Criticality of Solubility Profiling

The adage "like dissolves like" is a fundamental principle in chemistry, guiding our initial predictions of solubility based on polarity.[1][2] However, the actual solubility of a complex organic molecule like 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is governed by a nuanced interplay of factors including molecular size, intermolecular forces, temperature, and the crystalline form of the solute.[3][4] A thorough understanding of an API's solubility in a diverse range of organic solvents is paramount for several reasons:

  • Process Chemistry: Solvent selection is critical for efficient reaction kinetics, product yield, and impurity control during synthesis.

  • Purification: Crystallization, a common purification technique, is highly dependent on the differential solubility of the API and its impurities in various solvents.

  • Formulation Development: For liquid dosage forms, identifying suitable solvents or co-solvent systems is essential. Even for solid dosage forms, the dissolution rate can be influenced by the solvent used in granulation or coating processes.[5]

  • Analytical Method Development: The choice of solvent is crucial for preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).[1]

This guide will provide the necessary protocols to experimentally determine the solubility of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a molecule with the following properties:

PropertyValueSource
CAS Number1306944-07-9[6]
Molecular FormulaC13H19NO3[6]
Molecular Weight237.29[6]

Given the presence of both a carboxylic acid and a tertiary amine, 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid can likely exist as a zwitterion, which may impact its solubility in various solvents.[7] This makes experimental determination of its solubility profile even more critical.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[8]

  • Thermodynamic Solubility: This refers to the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[8][9][10] It is a true measure of the saturation point and is typically determined using the shake-flask method, where excess solid is equilibrated with the solvent over a prolonged period (e.g., 24-72 hours).[8][11]

  • Kinetic Solubility: This is the concentration at which a compound precipitates from a solution that was initially prepared by dissolving the compound in a good solvent (like DMSO) and then diluting it into an aqueous or organic medium.[8][12][13] Kinetic solubility is often determined in high-throughput screening settings and can be influenced by the rate of dilution and the presence of co-solvents.[12][14][15]

For a comprehensive understanding, both thermodynamic and kinetic solubility should be assessed.

Experimental Design: A Step-by-Step Approach

A systematic approach to determining the solubility profile involves a logical sequence of steps, from solvent selection to data analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Solvent_Selection Solvent Selection Thermo_Sol Thermodynamic Solubility (Shake-Flask) Solvent_Selection->Thermo_Sol Kinetic_Sol Kinetic Solubility (Turbidimetric) Solvent_Selection->Kinetic_Sol Compound_Procurement Compound Procurement & Characterization Compound_Procurement->Thermo_Sol Compound_Procurement->Kinetic_Sol Quantification Quantification (HPLC) Thermo_Sol->Quantification Kinetic_Sol->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Figure 1: Workflow for Solubility Profile Determination.
Solvent Selection

The choice of organic solvents should cover a range of polarities and chemical classes to provide a comprehensive solubility profile. The principle of "like dissolves like" suggests that polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.[2][11]

Table 1: Proposed Organic Solvents for Solubility Testing

Solvent ClassSolventPolarity IndexRationale
Protic Methanol5.1Polar protic, capable of hydrogen bonding.
Ethanol4.3Common pharmaceutical solvent.
2-Propanol (IPA)3.9Less polar than ethanol.
Aprotic Polar Acetonitrile5.8Common HPLC mobile phase component.
Dimethyl Sulfoxide (DMSO)7.2High dissolving power for many organic compounds.
Acetone5.1Ketone with moderate polarity.
Ethyl Acetate4.4Ester, common extraction and chromatography solvent.
Nonpolar Dichloromethane (DCM)3.1Common for organic synthesis and extraction.
Toluene2.4Aromatic hydrocarbon.
Heptane0.1Aliphatic hydrocarbon, very nonpolar.
Compound Procurement and Characterization

Ensure that the 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid used is of high purity. Characterize the solid form (e.g., crystalline, amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), as different solid forms can exhibit different solubilities.

Detailed Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[8][11]

Protocol:

  • Preparation: Accurately weigh an excess amount of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (e.g., 10-20 mg) into a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.[11] Visually confirm that excess solid remains.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[11]

  • Dilution: Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[1][9]

G Start Add Excess Solid to Solvent Equilibrate Equilibrate (24-72h at const. T) Start->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC Dilute->Analyze

Figure 2: Thermodynamic Solubility Workflow.
Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is useful for early-stage assessments.[12][14][15][16]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Solvent: Transfer a small volume of each DMSO solution to another microplate containing the organic solvent of interest. This will induce precipitation if the solubility limit is exceeded.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[14][16]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).[16]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank (solvent with DMSO).

Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and accurate HPLC method is essential for quantifying the concentration of the dissolved compound.[1][9][17]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, e.g., SunFire™ C18 (75 × 4.6 mm, 2.5 µm)[18]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 15% B to 95% B over 8 minutes[18]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[18]
Detection UV at an appropriate wavelength (e.g., 230 nm)[19]
Injection Volume 10 µL

Calibration:

A calibration curve must be generated using standard solutions of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid of known concentrations.[1][11] Prepare at least five standard solutions from a stock solution and analyze them using the HPLC method. Plot the peak area versus concentration and perform a linear regression to obtain the slope, intercept, and correlation coefficient (R²). The concentration of the unknown samples can then be calculated from this curve.[1]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 3: Solubility Profile of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid at 25 °C

SolventPolarity IndexThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Methanol5.1Experimental ValueExperimental Value
Ethanol4.3Experimental ValueExperimental Value
2-Propanol (IPA)3.9Experimental ValueExperimental Value
Acetonitrile5.8Experimental ValueExperimental Value
DMSO7.2Experimental ValueExperimental Value
Acetone5.1Experimental ValueExperimental Value
Ethyl Acetate4.4Experimental ValueExperimental Value
Dichloromethane3.1Experimental ValueExperimental Value
Toluene2.4Experimental ValueExperimental Value
Heptane0.1Experimental ValueExperimental Value

Interpretation:

Analyze the relationship between the solubility and the properties of the solvents. For instance, does the solubility correlate with the polarity index? Are there specific solvent classes (e.g., protic, aprotic) in which the compound is particularly soluble or insoluble? This information will provide valuable insights into the intermolecular interactions that govern the dissolution process.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in organic solvents. By following the detailed protocols for both thermodynamic and kinetic solubility determination, and employing a validated HPLC method for quantification, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in process development, formulation, and analytical chemistry, ultimately contributing to the successful progression of this compound through the drug development pipeline.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Benchchem. (2025, December). General Experimental Protocol for Determining Solubility.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Evotec. Thermodynamic Solubility Assay.
  • (2026, January 22).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • PCBIS. Thermodynamic solubility.
  • Domainex. Thermodynamic Solubility Assay.
  • Enamine. Aqueous Solubility Assay.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
  • (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • 3.2 Solubility – Introductory Organic Chemistry.
  • (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • AAT Bioquest. (2022, April 18).
  • EXPERIMENT 1 DETERMIN
  • (2021, January 13).
  • Study of some basic factors influencing the solubility of....
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • (2022, May 31). Compound solubility measurements for early drug discovery.
  • BLDpharm. 1306944-07-9|4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.
  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526.
  • Appchem. 4-[(2-methoxyethyl)(methyl)amino]benzoic acid | 868776-17-4 | C11H15NO3.
  • PubChem. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066.
  • 4-[[[2-(2-Methoxyphenyl)ethyl]amino]methyl]-benzoic Acid Methyl Ester.
  • (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?.
  • MedChemExpress. 4-(Aminomethyl)benzoic acid (Aminomethylbenzoic acid) | PepT1 Inhibitor.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • (2016, September 24).

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectroscopic characteristics of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not only reference data but also the underlying scientific principles and practical considerations for acquiring and interpreting the spectra. The methodologies and interpretations presented herein are grounded in established NMR principles and supported by comparative data from analogous molecular structures.

Molecular Structure and Predicted NMR Spectra

The structural complexity of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid gives rise to a nuanced NMR spectrum. Understanding the chemical environment of each proton and carbon atom is key to accurate spectral assignment.

Caption: Molecular structure of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These values are estimated based on the analysis of substituent effects and data from similar compounds. The multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) are also predicted.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (Carboxylic Acid)~12-13br s-1H
H (Aromatic)~7.9-8.1d~8.02H
H (Aromatic)~7.4-7.6d~8.02H
H (Benzylic CH₂)~3.7-3.9s-2H
H (N-CH₂-CH₂-O)~2.7-2.9t~6.02H
H (N-CH₂-CH₃)~2.6-2.8q~7.02H
H (O-CH₂)~3.5-3.7t~6.02H
H (O-CH₃)~3.3-3.4s-3H
H (CH₃)~1.1-1.3t~7.03H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in the following table. These estimations are based on established chemical shift ranges for carbons in similar electronic environments.[1][2]

Assignment Predicted Chemical Shift (δ, ppm)
C (Carboxylic Acid)~168-172
C (Aromatic, C-quaternary, attached to COOH)~130-132
C (Aromatic, CH, ortho to COOH)~129-131
C (Aromatic, CH, meta to COOH)~128-130
C (Aromatic, C-quaternary, attached to CH₂)~140-145
C (Benzylic CH₂)~55-60
C (N-CH₂-CH₂-O)~52-56
C (N-CH₂-CH₃)~48-52
C (O-CH₂)~68-72
C (O-CH₃)~58-60
C (CH₃)~10-15

Rationale and Interpretation

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, considering the inductive and anisotropic effects of the substituents on the benzoic acid ring and the aliphatic chains.

  • Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear at a lower field (~7.9-8.1 ppm) compared to the protons ortho to the electron-donating aminomethyl group (~7.4-7.6 ppm).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.

  • Benzylic Protons: The methylene protons adjacent to the benzene ring (benzylic) are expected around 3.7-3.9 ppm. Their proximity to the aromatic ring and the nitrogen atom causes this downfield shift.

  • Aliphatic Protons: The ethyl and methoxyethyl groups on the nitrogen atom exhibit characteristic patterns. The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons will be a triplet. The two methylene groups of the methoxyethyl substituent will each be triplets, coupling with each other.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the carboxylic acid group (ipso-carbon) and the carbon bearing the aminomethyl group will have distinct chemical shifts from the protonated aromatic carbons. Due to the symmetry of the para-substituted ring, two pairs of aromatic carbons are chemically equivalent.[2]

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded due to the electronegativity of the two oxygen atoms, appearing in the 168-172 ppm range.[2]

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are in the expected regions for amines and ethers. The carbon atoms directly attached to the nitrogen and oxygen atoms are more deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, the following experimental protocol is recommended.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into a 400 MHz (or higher) NMR spectrometer. acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum with sufficient scans for good signal-to-noise. acq2->acq3 acq4 Acquire ¹³C NMR spectrum using a proton-decoupled pulse sequence. acq3->acq4 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3 proc4 Integrate the ¹H NMR signals and pick peaks for both spectra. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the acidic and basic functionalities of the molecule is crucial. DMSO-d₆ is a suitable choice as it can dissolve a wide range of organic compounds and its residual peak does not overlap with most signals. CDCl₃ could also be used, but the carboxylic acid proton may exchange with trace amounts of water.

  • Concentration: A concentration of 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent is typically sufficient for a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for calibrating the chemical shift to 0.00 ppm.[2]

2. Instrument Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) is processed using a Fourier transform.

  • The resulting spectrum is then phased and baseline corrected.

  • The chemical shift axis is referenced to the TMS signal.

  • For the ¹H NMR spectrum, the signal integrals are determined to provide information on the relative number of protons corresponding to each resonance.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. The predicted chemical shifts, multiplicities, and coupling constants, along with the detailed rationale for these assignments, serve as a valuable reference for researchers working with this compound. The outlined experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring accurate structural elucidation and characterization.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link][2]

Sources

Exploratory

pKa values and ionization states of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid A Senior Application Scientist's Perspective on pKa and Ionization States in Drug Development In the lan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

A Senior Application Scientist's Perspective on pKa and Ionization States in Drug Development

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely advantageous; it is fundamental. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's behavior in biological systems. This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a molecule of interest in pharmaceutical research. Our exploration will be grounded in established scientific principles and methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of pKa in Pharmaceutical Sciences

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. This parameter is a cornerstone of pharmacokinetics and pharmacodynamics, influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The ionization state of a drug, which is dictated by its pKa and the pH of its environment, governs its ability to cross biological membranes, bind to its target, and its overall solubility.[2][3][4] For instance, the uncharged form of a drug is generally more lipid-soluble and can more readily traverse cell membranes, a critical step for oral absorption and reaching intracellular targets.[2][5]

Structural Analysis and Predicted pKa Values of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS No. 1306944-07-9) is a bifunctional molecule, incorporating both a carboxylic acid and a tertiary amine group.[6] This structure suggests the presence of at least two distinct pKa values.

  • The Carboxylic Acid Group: The benzoic acid moiety is an acidic functional group. The pKa of unsubstituted benzoic acid is well-established to be approximately 4.20 in water.[7][8][9][10] The presence of the ethyl(2-methoxyethyl)aminomethyl substituent at the para position will influence this acidity. Electron-donating groups typically increase the pKa of benzoic acid, while electron-withdrawing groups decrease it. The alkylamino group is generally considered to be electron-donating through induction, which would be expected to slightly increase the pKa of the carboxylic acid group compared to unsubstituted benzoic acid.

  • The Tertiary Amine Group: The N-ethyl-N-(2-methoxyethyl)amine portion of the molecule contains a tertiary amine, which is a basic functional group. The pKa of a tertiary amine's conjugate acid typically falls in the range of 9 to 11.[11][12] The specific pKa will be influenced by the steric and electronic environment around the nitrogen atom. The presence of the electron-withdrawing benzyl group attached to the nitrogen will likely decrease its basicity (lower the pKa of its conjugate acid) compared to a simple trialkylamine.

Based on this structural analysis, we can predict two pKa values for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid:

Functional GroupPredicted pKa RangeRationale
Carboxylic Acid~4.2 - 4.5Based on the pKa of benzoic acid (4.20) with an electron-donating substituent.[7][13]
Tertiary Amine (Conjugate Acid)~9.0 - 10.0Typical range for tertiary amines, adjusted for the electron-withdrawing effect of the benzyl group.[11][12]

Methodologies for pKa Determination

Accurate pKa determination is crucial for building reliable pharmacokinetic and pharmacodynamic models. Several robust experimental and computational methods are available.

Experimental Approaches

The choice of experimental method often depends on the compound's properties, such as solubility and chromophoric character, as well as the desired accuracy.

Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values in the range of 2-11.[14][15][16]

Principle: This method involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the ionizable group has been neutralized.[14]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and dissolve it in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited.

  • Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) for titrating the carboxylic acid and a strong acid (e.g., 0.1 M HCl) for titrating the amine.

  • Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Process: Add the titrant in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For a diprotic substance, two distinct inflection points will be observed.

Protocol: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes upon ionization and for samples with low solubility or available in small quantities.[15][17]

Principle: The absorbance of a solution containing the analyte is measured at a fixed wavelength across a range of pH values. The pKa is determined by fitting the absorbance versus pH data to a sigmoidal curve.

Step-by-Step Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the fully protonated and fully deprotonated forms of the molecule to identify an analytical wavelength where the change in absorbance upon ionization is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa values.

  • Sample Preparation: Prepare solutions of the analyte at a constant concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each sample solution at the predetermined analytical wavelength.

  • Data Analysis: Plot the absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Protocol: High-Performance Liquid Chromatography (HPLC)

The HPLC method is advantageous for determining the pKa of impure samples or compounds with low water solubility.[18]

Principle: The retention time of an ionizable compound in reversed-phase HPLC is dependent on its hydrophobicity, which changes with its ionization state. By measuring the retention time over a range of mobile phase pH values, the pKa can be determined.

Step-by-Step Methodology:

  • HPLC System Setup: Use a C18 reversed-phase column and a UV detector.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying pH values using appropriate buffers. The organic modifier (e.g., acetonitrile or methanol) concentration should be kept constant.

  • Analysis: Inject the sample and measure the retention time at each mobile phase pH.

  • Data Analysis: Plot the retention factor (k) versus the mobile phase pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Computational Approaches

In silico methods for pKa prediction are valuable for early-stage drug discovery, allowing for the rapid screening of large compound libraries. These methods range from empirical models based on the Hammett equation to more sophisticated quantum mechanical calculations.[19][20][21] Various software packages are available that utilize databases of experimental pKa values and quantitative structure-property relationship (QSPR) models to predict the pKa of novel compounds.

Ionization States and the Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation is a fundamental relationship that connects pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.[1][2][3]

For the carboxylic acid group (a weak acid):

pH = pKa + log ( [R-COO⁻] / [R-COOH] )

For the tertiary amine group (a weak base, represented by its conjugate acid):

pH = pKa + log ( [R₃N] / [R₃NH⁺] )

By rearranging these equations, we can calculate the percentage of ionization at any given pH.

Ionization Profile of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

The overall charge of the molecule will depend on the pH of the environment.

  • At low pH (e.g., pH < 2): Both the carboxylic acid and the amine will be protonated, resulting in a net positive charge (+1). The species will be [HOOC-R-NH⁺].

  • At intermediate pH (e.g., pH between pKa₁ and pKa₂): The carboxylic acid will be deprotonated, and the amine will be protonated, resulting in a zwitterionic form with a net charge of 0. The species will be [⁻OOC-R-NH⁺].

  • At high pH (e.g., pH > 11): Both the carboxylic acid and the amine will be deprotonated, resulting in a net negative charge (-1). The species will be [⁻OOC-R-N].

The following table summarizes the predicted ionization states at physiologically relevant pH values.

pHPredominant SpeciesNet Charge
1.5 (Stomach)Cationic+1
6.0 (Small Intestine)Zwitterionic0
7.4 (Blood)Zwitterionic0
Visualization of Ionization States

The relationship between pH and the fractional population of each ionic species can be visualized using a distribution diagram.

Ionization_States cluster_pH pH Scale cluster_Species Predominant Ionic Species Low_pH pH < pKa1 (~4.3) Mid_pH pKa1 < pH < pKa2 (~9.5) Low_pH->Mid_pH Increasing pH Cation Cationic (+1) [HOOC-R-NH⁺] Low_pH->Cation High_pH pH > pKa2 (~9.5) Mid_pH->High_pH Increasing pH Zwitterion Zwitterionic (0) [⁻OOC-R-NH⁺] Mid_pH->Zwitterion Anion Anionic (-1) [⁻OOC-R-N] High_pH->Anion

Caption: Ionization states of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid across a pH gradient.

Conclusion

The pKa values of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid are critical parameters that dictate its behavior in biological systems. Through a combination of structural analysis, established experimental methodologies, and theoretical understanding, we can confidently predict and determine these values. A thorough characterization of the pKa and the resulting ionization states is an indispensable step in the rational design and development of new therapeutic agents, enabling scientists to optimize drug candidates for improved efficacy and safety. This guide provides a foundational framework for such investigations, emphasizing the integration of theoretical knowledge with practical, validated experimental protocols.

References

  • PubChem. (2020, July 27). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). Benzoic Acid: Intro to Chemistry Study Guide. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Larkin, M. A., & Schofield, C. J. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 555–566.
  • Lin, L., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 949-965.
  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Henni, A., et al. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
  • Barbosa, J., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
  • De Bel, A., et al. (2009). Development of Methods for the Determination of pKa Values.
  • Basicmedical Key. (2016, June 20). Ionisation Constants. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Zhang, S., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(24), 12484-12492.
  • ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Russo, N., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3241.
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa of the tertiary amines as function of the concentration of the main species at equilibrium in each blend after CO2 absorption at 40°C. Retrieved from [Link]

  • ResearchGate. (2017, October 12). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methoxyethyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxyethyl)ethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

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Foundational

A Methodological Blueprint for the Structural Elucidation of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Abstract The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its therapeutic efficacy. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its therapeutic efficacy. This guide presents a comprehensive methodological framework for the structural elucidation of the novel compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. As this molecule is not currently described in crystallographic literature, this document serves as an in-depth technical blueprint for researchers in crystallography, medicinal chemistry, and drug development. We will detail the necessary experimental and analytical workflows, from single crystal growth to the final structural refinement and validation, with a focus on explaining the causality behind each procedural choice. The protocols for both single-crystal and powder X-ray diffraction are presented as self-validating systems, grounded in authoritative crystallographic principles.

Introduction: The Imperative of Structural Knowledge

The compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, with its combination of a flexible substituted amine and a rigid benzoic acid moiety, presents an interesting case for solid-state characterization. The presence of hydrogen bond donors and acceptors, along with hydrophobic regions, suggests a rich potential for varied intermolecular interactions that will dictate its crystal packing. Understanding this crystal structure is not merely an academic exercise; it is a critical step in drug development.[1] Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form of an API.[1][2] Furthermore, different crystal forms, or polymorphs, of the same compound can exhibit distinct physical properties, making comprehensive crystallographic analysis a regulatory necessity.[2][3][4]

This guide will provide the necessary protocols to move from a synthesized powder to a fully refined and validated crystal structure, thereby enabling a deeper understanding of this molecule's potential as a pharmaceutical candidate.

The Foundation: Growing High-Quality Single Crystals

The journey to a crystal structure begins with the most crucial, and often most challenging, step: growing a single crystal of sufficient size and quality.[5] Single-crystal X-ray diffraction (SC-XRD) remains the "gold standard" for unambiguous structure determination.[6][7] The goal is to create an environment where molecules transition slowly from a disordered solution or fluid state to a highly ordered solid state.[5] This process involves two key stages: nucleation and growth.[5][8]

Solvent Selection Strategy

The choice of solvent is paramount.[9] An ideal solvent will have the following characteristics for the compound of interest:

  • Moderate Solubility: If solubility is too high, achieving the necessary supersaturation for crystallization is difficult. If it is too low, insufficient material will be in solution to grow a crystal.

  • Varying Polarity: Given the structure of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a range of solvents from polar (e.g., ethanol, isopropanol) to moderately polar (e.g., ethyl acetate, acetone) and non-polar (e.g., toluene, hexane) should be screened.

  • Potential for Hydrogen Bonding: Solvents that can compete for hydrogen bonding sites on the molecule may inhibit the formation of the desired crystal lattice.

Crystallization Methodologies

Several techniques can be employed, and often, a parallel screening approach is most efficient.

Protocol 1: Slow Evaporation

This is often the simplest and most common method.[5][9][10]

  • Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial.

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has a small pinhole or with paraffin film punctured by a needle. This slows the rate of evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks. The slow increase in concentration should promote the growth of a few large crystals rather than many small ones.

Protocol 2: Vapor Diffusion

This is arguably the most successful method for growing high-quality crystals from small amounts of material.[5]

  • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

  • Place this solution in a small, open inner vial.

  • Place the inner vial into a larger, sealed outer vial (the "chamber") that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

  • Over time, the vapor of the more volatile anti-solvent will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization.[5]

Diagram 1: Vapor Diffusion Crystallization Setup

G cluster_chamber Sealed Outer Vial (Chamber) cluster_vial Open Inner Vial chamber_contents {Poor Solvent (Anti-Solvent)} vapor Vapor Diffusion (Anti-Solvent into Good Solvent) solution {Compound dissolved in 'Good' Solvent} result Slow Crystal Growth vapor->result

Caption: Workflow for vapor diffusion crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, SC-XRD analysis can begin. This technique provides the definitive three-dimensional structure of a molecule.[11][12]

The Underlying Principle: Bragg's Law

X-ray diffraction is governed by Bragg's Law, which describes the condition for constructive interference of X-rays scattered by the parallel planes of atoms in a crystal.[13][14][15]

nλ = 2d sin(θ)

Where:

  • n is an integer (the order of reflection).

  • λ is the wavelength of the X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-rays.

By systematically rotating the crystal in the X-ray beam and measuring the angles and intensities of the thousands of diffracted reflections, a 3D map of the electron density can be constructed.[14][16]

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling with liquid nitrogen to ~100 K. This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[12]

  • Unit Cell Determination: A short series of initial X-ray images are taken to locate the Bragg reflections. These are used by the instrument's software to determine the dimensions of the unit cell (the basic repeating block of the crystal) and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The software calculates the optimal strategy to measure a complete and redundant dataset, ensuring high-quality results.

Data Processing: Structure Solution and Refinement

The raw diffraction data is processed to yield a set of reflection intensities, which are then used to solve and refine the crystal structure. This is typically accomplished using a suite of programs like SHELX.[17][18][19]

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.[7]

  • Model Building: An initial molecular model is built by assigning atoms to the peaks in the electron density map.

  • Structure Refinement: This is an iterative process of least-squares refinement where the atomic positions, and their thermal displacement parameters, are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[17] Hydrogen atoms are typically placed in calculated positions.[20]

  • Validation: The final refined structure is rigorously validated using metrics such as R-factors, goodness-of-fit, and analysis of the residual electron density map to ensure the model is accurate and chemically sensible.

Diagram 2: SC-XRD Data Analysis Workflow

G A Raw Diffraction Images B Data Integration (Indexing & Intensity Extraction) A->B C Structure Solution (Phase Determination) B->C D Initial Electron Density Map C->D E Model Building (Atom Assignment) D->E F Iterative Least-Squares Refinement E->F G Validated Crystal Structure F->G Convergence H Final Electron Density Map (Residual Analysis) F->H Compare F(obs) vs F(calc) H->F Adjust Model

Caption: From raw data to a validated crystal structure.

Parameter Hypothetical Value Significance
Chemical FormulaC13 H19 N O3Confirms the elemental composition of the crystal.
Formula Weight237.29Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)10.1, 15.2, 8.5Dimensions of the unit cell.
β (°)98.5The angle of the monoclinic unit cell.
Volume (ų)1290Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.045A primary indicator of the agreement between the model and the data (lower is better).
wR2 (all data)0.115A weighted R-factor based on all data (lower is better).
Goodness-of-fit (S)1.05Should be close to 1 for a good refinement.
Table 1: Hypothetical Crystallographic Data Table for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

Powder X-ray Diffraction (PXRD): A Complementary View

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material.[2][3] It is a non-destructive technique that serves as a unique "fingerprint" for a specific crystalline phase.[3] Its applications in drug development are widespread, including polymorph screening, stability testing, and quality control.[2][3][4]

PXRD Protocol
  • Sample Preparation: A small amount of the bulk powder sample (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The output is a diffractogram, a plot of intensity versus 2θ. The positions (2θ angles) and relative intensities of the peaks are characteristic of the crystalline phase. This experimental pattern can be compared to a database or to a pattern calculated from the single-crystal structure to confirm phase identity and purity.[21]

Position (2θ) Hypothetical d-spacing (Å) Hypothetical Relative Intensity (%)
8.510.445
12.17.3100
15.85.680
19.34.665
24.53.690
Table 2: Hypothetical Representative Peaks from a PXRD Pattern.

Conclusion: A Pathway to Structural Certainty

This guide has outlined a robust and validated methodological pathway for the complete crystallographic characterization of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. By integrating meticulous crystal growth techniques with the precision of single-crystal X-ray diffraction and the bulk sample verification of powder X-ray diffraction, researchers can achieve an unambiguous understanding of the solid-state structure. This structural knowledge is the bedrock upon which further drug development activities, such as formulation, stability studies, and regulatory submissions, can be confidently built. The successful application of these protocols will provide the definitive atomic-level insights necessary to advance this compound through the development pipeline.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 25, 2026, from [Link]

  • Thakral, S., & Kaur, P. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutics, 6(1), 98-126. Retrieved March 25, 2026, from [Link]

  • Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). Retrieved March 25, 2026, from [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry, Michigan State University. Retrieved March 25, 2026, from [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved March 25, 2026, from [Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved March 25, 2026, from [Link]

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved March 25, 2026, from [Link]

  • Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 73(Pt 4), 493–500. Retrieved March 25, 2026, from [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved March 25, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020). Introduction to X-ray Crystallography and Bragg's Law. YouTube. Retrieved March 25, 2026, from [Link]

  • Müller, P. (2006). SHELXL. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. Retrieved March 25, 2026, from [Link]

  • Workman, J. Jr. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy. Retrieved March 25, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved March 25, 2026, from [Link]

  • Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographers guide to SHELXL. National Library of Australia. Retrieved March 25, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2436. Retrieved March 25, 2026, from [Link]

  • diTargiani, R. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2634-2646. Retrieved March 25, 2026, from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. Retrieved March 25, 2026, from [Link]

  • SERC, Carleton College. (2007). X-ray reflection in accordance with Bragg's Law. Retrieved March 25, 2026, from [Link]

  • Fiveable. (2025). Bragg's law and diffraction conditions. Retrieved March 25, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved March 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Bragg's Law. Retrieved March 25, 2026, from [Link]

  • Chapuis, G. (n.d.). Crystallography. Scattering and diffraction. EPFL. Retrieved March 25, 2026, from [Link]

  • Powers, A. M., & Raftery, D. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 225-235. Retrieved March 25, 2026, from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Toxicological Profiling and Safe Handling of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Executive Summary In modern drug discovery, functionalized benzoic acids are frequently utilized as targeting ligands and structural scaffolds, particularly in the design of tertiary amine-derived conjugates for oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized benzoic acids are frequently utilized as targeting ligands and structural scaffolds, particularly in the design of tertiary amine-derived conjugates for oncology targets[1]. The compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid represents a highly specialized building block. While its zwitterionic nature offers favorable solubility profiles for medicinal chemistry, its structural motifs carry specific toxicological liabilities that must be rigorously managed.

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazards, but as an exercise in structural causality . By deconstructing the molecule into its functional domains, we can predict its metabolic fate, synthesize an accurate Safety Data Sheet (SDS) profile, and engineer self-validating laboratory protocols to protect researchers.

Part 1: Structural Causality and Physicochemical Profiling

To understand the toxicity of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, we must analyze its three critical domains:

  • The Benzoic Acid Core: Confers mild acidity and acts as a potential ocular and dermal irritant.

  • The Tertiary Benzylamine Motif: Unlike primary aromatic amines (anilines), which are notorious for direct carcinogenicity and environmental toxicity[2], this tertiary benzylamine is less reactive. However, tertiary amines still pose a theoretical risk of nitrosamine formation if exposed to strong nitrosating agents during formulation or synthesis[3].

  • The 2-Methoxyethyl Group: This is the primary toxicological alert of the molecule, dictating its handling requirements.

Table 1: Physicochemical Properties
ParameterValue / DescriptionCausality / Implication
Molecular Formula C13H19NO3Predicts a moderate molecular weight suitable for cellular permeability.
Molecular Weight 237.30 g/mol Standard for early-stage building blocks.
Physical State Solid (White to off-white powder)Inhalation hazard via aerosolized dust during weighing.
Solubility Soluble in DMSO, DMF; moderately in waterZwitterionic character at physiological pH; easily absorbed systemically.

Part 2: Toxicological Profile & Mechanistic Pathways

The most significant hazard associated with this compound is hidden within its in vivo metabolism. The structural causality dictates that compounds containing 2-methoxyethyl moieties are highly susceptible to enzymatic cleavage.

Upon systemic absorption, hepatic Cytochrome P450 (CYP450) enzymes catalyze the N-dealkylation of the tertiary amine. This cleavage releases 2-methoxyethanol. Subsequently, alcohol dehydrogenase (ADH) oxidizes 2-methoxyethanol into methoxyacetic acid (MAA) [4].

MAA is a potent, well-documented developmental and reproductive toxicant that readily crosses the placental barrier[4]. In my experience overseeing IND-enabling toxicology studies, the presence of a 2-methoxyethyl group requires the immediate classification of the parent compound as a suspected reproductive hazard until empirical metabolic stability data proves otherwise.

Metabolism Parent 4-((Ethyl(2-methoxyethyl)amino) methyl)benzoic acid CYP Hepatic CYP450 (N-dealkylation) Parent->CYP Intermediate 2-Methoxyethanol CYP->Intermediate ADH Alcohol Dehydrogenase (Oxidation) Intermediate->ADH MAA Methoxyacetic Acid (MAA) [Toxic Metabolite] ADH->MAA Tox Reproductive & Developmental Toxicity MAA->Tox

Metabolic pathway showing N-dealkylation and oxidation yielding toxic methoxyacetic acid.

Part 3: Synthesized Safety Data Sheet (SDS) Parameters

Because this specific compound is a specialized intermediate, commercial SDS documentation may lack depth. Based on the structural mechanisms outlined above, the following GHS classifications and handling parameters must be adopted by any laboratory utilizing this chemical.

Table 2: GHS Classification & Precautionary Statements
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Reproductive Toxicity Category 1BDanger H360: May damage fertility or the unborn child.
Skin Irritation Category 2Warning H315: Causes skin irritation.
Eye Irritation Category 2AWarning H319: Causes serious eye irritation.
STOT (Single Exposure) Category 3Warning H335: May cause respiratory irritation.
Engineering Controls & PPE

Due to the reproductive toxicity risk, standard benchtop handling is strictly prohibited.

Handling Start Risk Assessment: Reproductive Hazard PPE Don PPE: Nitrile Gloves, Respirator, Lab Coat Start->PPE Hood Transfer to Class II Biological Safety Cabinet PPE->Hood Weigh Weighing via Closed System / Enclosure Hood->Weigh Decon Decontaminate Surfaces (Mild Base / Soap) Weigh->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Step-by-step laboratory workflow for the safe handling of potential reproductive toxicants.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our safety assessments, we cannot rely solely on predictive toxicology. We must empirically validate the formation of MAA. The following protocol is a self-validating system: it includes a positive control (bis(2-methoxyethyl) ether)[4]. If the positive control fails to produce MAA, the entire assay is flagged as invalid, ensuring no false negatives occur for our target compound.

Protocol 1: In Vitro Metabolic Stability & MAA Formation Assay

Objective: Quantify the CYP-mediated N-dealkylation of the parent compound into MAA.

  • Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine RLM (1 mg/mL final protein concentration) with 10 µM of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in the buffer.

  • Control Setup: In a parallel vial, set up the positive control using 10 µM bis(2-methoxyethyl) ether.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity. Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled MAA).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring MRM transitions for both the parent compound depletion and MAA appearance.

Protocol 2: High-Containment Decontamination

Objective: Neutralize and remove residual compound from surfaces after weighing.

  • Isolation: Keep the ventilation of the fume hood or biosafety cabinet running. Do not sweep dry powders.

  • Solubilization: Because the compound contains a benzoic acid moiety, it is highly soluble in mild bases. Lightly spray the affected area with a 5% sodium bicarbonate solution to solubilize the powder without generating aerosols.

  • Absorption: Wipe the area with absorbent bench pads, working from the outside of the spill toward the center.

  • Secondary Wash: Wash the surface with standard laboratory detergent and water to remove residual organics.

  • Disposal: Place all contaminated wipes and gloves into a sealed, labeled hazardous waste container designated for reproductive toxicants.

References

  • Tertiary amine mediated targeted therapy against metastatic lung cancer PubMed / N
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Public
  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products European Commission - Public Health
  • Bis(2-Methoxyethyl) Ether: Metabolism and Embryonic Disposition of a Developmental Toxicant in the Pregnant CD-1 Mouse CDC Stacks / Fundamental and Applied Toxicology

Sources

Foundational

Unraveling the Enigma: The Mechanism of Action of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid Derivatives Remains Undefined

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and its derivatives remains largely uncharacterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and its derivatives remains largely uncharacterized in publicly accessible research. While the broader family of benzoic acid derivatives has been explored for a multitude of therapeutic applications, this particular chemical entity has not been the subject of detailed mechanistic studies that would allow for the creation of an in-depth technical guide.

The initial investigation into the biological activity of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid derivatives did not yield specific information regarding their molecular targets or the signaling pathways they may modulate. Chemical suppliers list the compound, indicating its availability for research purposes, but do not provide data on its biological effects.[1][2][3]

The broader class of benzoic acid derivatives encompasses a wide array of compounds with diverse pharmacological activities. For instance, research has shown that certain benzimidazolecarboxylic acid derivatives act as antagonists for the human prostaglandin E2 receptor subtype 4 (hEP4-R), with potential applications in treating conditions like endometriosis.[4] Other studies have focused on 4-benzamidobenzoic acid hydrazide derivatives as inhibitors of soluble epoxide hydrolase, a target for managing hypertension and inflammation.[5] Furthermore, derivatives of 4-aminobenzoic acid have been investigated for their antimicrobial and cytotoxic properties.[6]

However, it is crucial to note that the specific substitutions on the benzoic acid core dramatically influence the compound's three-dimensional structure, physicochemical properties, and, consequently, its biological activity. Therefore, extrapolating the mechanism of action from these other, structurally distinct benzoic acid derivatives to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid would be scientifically unsound.

A Path Forward: Elucidating the Mechanism of a Novel Chemical Entity

For researchers and drug development professionals interested in this particular class of compounds, the absence of a defined mechanism of action presents an opportunity for novel discovery. A systematic approach to elucidating the mechanism would involve a series of well-established experimental workflows.

Proposed Investigational Workflow

A logical first step would be to perform a broad phenotypic screening to identify any observable effects of the compound on cells or organisms. This could be followed by target identification and validation studies.

Caption: A generalized workflow for determining the mechanism of action of a novel compound.

Conclusion

References

  • Heinig, R., et al. (2019). Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis. Journal of Medicinal Chemistry, 62(3), 1239-1257. [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-amino-4-methyl-. In NIST Chemistry WebBook. [Link]

  • PubChem. 4-Ethyl-2-methylbenzoic acid. [Link]

  • Molbase. 2-[[2-(2-methoxyethylamino)-2-oxoethyl]thio]benzoic acid 2-(4-methylphenoxy)ethyl ester. [Link]

  • Fereydouni, N., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 16(4), 1438-1451. [Link]

  • Ayuba, A. M., et al. (2020). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Scientific Reports, 10(1), 1-14. [Link]

  • Appchem. 4-[(2-methoxyethyl)(methyl)amino]benzoic acid. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2469-2476. [Link]

  • Hrobonova, K., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4606. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

  • Li, Y., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 758-761. [Link]

  • Maltsev, S., et al. (2023). Synthesis and Biological Evaluation of Benzo[7]- and Naphtho[2′,1′:4,5]imidazo[1,2-c]pyrimidinone Derivatives. Molecules, 28(22), 7687. [Link]

  • Al-Janabi, Z. A. H., et al. (2024). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. Journal of the Chemical Society of Pakistan, 46(6), 550-559. [Link]

  • ResearchGate. A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]

  • ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. [Link]

  • PubChem. 4-(2-Aminoethyl)benzoic acid. [Link]

  • Google Patents. CN102791677B - Preparation method of 4-aminomethylbenzoic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

A Detailed Guide for Researchers and Drug Development Professionals This comprehensive guide details a robust, step-by-step protocol for the synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a key intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

A Detailed Guide for Researchers and Drug Development Professionals

This comprehensive guide details a robust, step-by-step protocol for the synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis is presented in two major stages: the preparation of the secondary amine intermediate, N-ethyl-2-methoxyethylamine, followed by its coupling with 4-formylbenzoic acid via reductive amination.

This document provides in-depth technical details, explains the rationale behind procedural choices, and offers insights based on established chemical principles to ensure successful replication and optimization.

Table of Contents

  • Introduction

  • Overall Synthetic Scheme

  • Part 1: Synthesis of N-ethyl-2-methoxyethylamine

    • Reaction Scheme

    • Materials and Reagents

    • Step-by-Step Protocol

    • Purification and Characterization

  • Part 2: Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid via Reductive Amination

    • Reaction Scheme

    • The Mechanism and Rationale of Reductive Amination

    • Materials and Reagents

    • Step-by-Step Protocol

    • Purification and Characterization

  • Analytical Characterization of the Final Product

  • Safety Precautions

  • References

Introduction

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a bifunctional molecule incorporating a tertiary amine and a carboxylic acid. This structural motif makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents and in materials science for the synthesis of functionalized polymers and other advanced materials. The protocol outlined herein provides a reliable method for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is achieved in a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the secondary amine, N-ethyl-2-methoxyethylamine, from 2-methoxyethylamine and an ethylating agent. The second step is a reductive amination reaction between 4-formylbenzoic acid and the synthesized N-ethyl-2-methoxyethylamine to yield the final product.

Synthetic Workflow cluster_0 Step 1: Synthesis of N-ethyl-2-methoxyethylamine cluster_1 Step 2: Synthesis of Final Product 2-methoxyethylamine 2-methoxyethylamine Step1_Reaction N-Ethylation 2-methoxyethylamine->Step1_Reaction Ethylating_Agent Ethylating Agent Ethylating_Agent->Step1_Reaction N-ethyl-2-methoxyethylamine N-ethyl-2-methoxyethylamine Step1_Reaction->N-ethyl-2-methoxyethylamine Step2_Reaction Reductive Amination N-ethyl-2-methoxyethylamine->Step2_Reaction N-ethyl-2-methoxyethylamine->Step2_Reaction 4-formylbenzoic_acid 4-formylbenzoic acid 4-formylbenzoic_acid->Step2_Reaction Final_Product 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Step2_Reaction->Final_Product

Figure 1: Overall synthetic workflow for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

Part 1: Synthesis of N-ethyl-2-methoxyethylamine

Reaction Scheme

Figure 2: Synthesis of N-ethyl-2-methoxyethylamine.

Materials and Reagents
ReagentFormulaMWAmountMolesPuritySupplier
2-MethoxyethylamineC3H9NO75.1110.0 g0.133≥98.0%Sigma-Aldrich
Ethyl IodideC2H5I155.9722.8 g0.146≥99.0%Sigma-Aldrich
Potassium CarbonateK2CO3138.2127.6 g0.200≥99.0%Sigma-Aldrich
Acetonitrile (ACN)CH3CN41.05200 mL-HPLC GradeSigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyethylamine (10.0 g, 0.133 mol) and acetonitrile (200 mL).

  • Addition of Base: Add potassium carbonate (27.6 g, 0.200 mol) to the solution. The potassium carbonate acts as a base to neutralize the HI formed during the reaction.

  • Addition of Ethylating Agent: Slowly add ethyl iodide (22.8 g, 0.146 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of water to remove any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-2-methoxyethylamine.

Purification and Characterization

The crude product can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 115-117 °C. The purity of the N-ethyl-2-methoxyethylamine should be confirmed by GC-MS and ¹H NMR spectroscopy.

Part 2: Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid via Reductive Amination

Reaction Scheme

Figure 3: Reductive amination to form the final product.

The Mechanism and Rationale of Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main steps:

  • Imine/Iminium Ion Formation: The amine nitrogen of N-ethyl-2-methoxyethylamine attacks the electrophilic carbonyl carbon of 4-formylbenzoic acid to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding tertiary amine.

Sodium triacetoxyborohydride is the reducing agent of choice for this transformation due to its mildness and high selectivity for iminium ions over aldehydes.[2] This selectivity prevents the side reaction of reducing the starting aldehyde to the corresponding alcohol.

Materials and Reagents
ReagentFormulaMWAmountMolesPuritySupplier
4-Formylbenzoic acidC8H6O3150.135.0 g0.033≥97.0%Sigma-Aldrich
N-ethyl-2-methoxyethylamineC5H13NO103.163.8 g0.037As synthesized-
Sodium TriacetoxyborohydrideC6H10BNaO6211.948.5 g0.04095%Sigma-Aldrich
1,2-Dichloroethane (DCE)C2H4Cl298.96150 mL-AnhydrousSigma-Aldrich
Sodium BicarbonateNaHCO384.01--Saturated Sol.-
Hydrochloric Acid (HCl)HCl36.46--1 M Sol.-
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-formylbenzoic acid (5.0 g, 0.033 mol) and anhydrous 1,2-dichloroethane (150 mL).

  • Addition of Amine: Add N-ethyl-2-methoxyethylamine (3.8 g, 0.037 mol) to the solution and stir for 20 minutes at room temperature.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (8.5 g, 0.040 mol) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 2 x 50 mL of dichloromethane.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes. The purity of the final product, 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, should be confirmed by HPLC, and its structure elucidated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization of the Final Product

The identity and purity of the synthesized 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Observations
HPLC Purity AssessmentA single major peak corresponding to the product. Purity should be >95%.
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons, the benzylic methylene protons, the ethyl group protons, and the methoxyethyl group protons with appropriate chemical shifts and integrations.
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms in the molecule, including the carboxylic acid carbon.
Mass Spec. Molecular WeightA molecular ion peak corresponding to the calculated mass of the product (C13H19NO3, MW: 237.29).
FTIR Functional GroupsCharacteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-N and C-O stretches.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • Ethyl iodide: is a lachrymator and should be handled with care.

    • Sodium triacetoxyborohydride: is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

    • 1,2-Dichloroethane: is a suspected carcinogen.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, High-Yielding, and Highly Selective Protocol. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. ([Link])

Sources

Application

amide coupling reaction conditions using 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

An In-depth Guide to Amide Coupling Reactions Using 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Authored by a Senior Application Scientist This document serves as a detailed technical guide for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Amide Coupling Reactions Using 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the effective utilization of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in amide coupling reactions. This versatile building block, incorporating both a carboxylic acid and a tertiary amine with an ether linkage, offers unique opportunities to modulate the physicochemical properties of target molecules, such as solubility and basicity. Mastering its coupling is essential for its successful integration into synthetic workflows.

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceutical agents.[1] Consequently, the reliable formation of this bond is one of the most frequent and critical transformations in drug discovery.[2] This guide provides a foundation in the underlying principles of amide coupling and delivers field-proven, detailed protocols to empower researchers to achieve high-yield, high-purity outcomes.

The Scientific Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions, requiring high temperatures and resulting in a mixture of products. Modern organic synthesis circumvents this by activating the carboxylic acid, converting its hydroxyl group into a better leaving group. This two-step process, typically performed in a single pot, is the foundation of all modern amide coupling reactions.[3]

The general mechanism involves:

  • Activation: A coupling reagent reacts with the carboxylate to form a highly reactive intermediate, such as an active ester or an O-acylisourea.

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the activated intermediate, leading to a tetrahedral intermediate which then collapses to form the stable amide bond and release the activated leaving group.[4]

Key Components in an Amide Coupling Reaction:
  • Coupling Reagents: These are the engines of the reaction. They vary in reactivity, cost, and the nature of their byproducts. The choice of reagent is often dictated by the steric and electronic properties of the substrates.[5]

    • Carbodiimides (e.g., EDC, DCC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[6]

    • Onium Salts (Uronium/Aminium & Phosphonium): This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). They are generally more powerful and faster-acting than carbodiimides, making them ideal for sterically hindered or electronically deactivated substrates.[7][8] These reagents form active esters with additives like HOBt or HOAt, which are less prone to side reactions. Phosphonium salts like PyBOP have the added benefit of not forming potentially reactive guanidinium byproducts.

  • Additives (e.g., HOBt, HOAt): Additives such as 1-Hydroxybenzotriazole (HOBt) are crucial, especially when using carbodiimides. They serve a dual purpose: they minimize the risk of racemization in chiral carboxylic acids and they "trap" the highly reactive O-acylisourea intermediate to form a more stable, yet still highly reactive, OBt-active ester. This intermediate is less susceptible to side reactions, leading to cleaner reactions and higher yields.[9]

  • Bases (e.g., DIPEA, Et₃N): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically required. Its primary role is to neutralize the acidic byproducts generated during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state, thereby maximizing its nucleophilicity.

Mechanism Overview Diagram

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate + Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Amine Amine (R'-NH₂) Amine->Tetrahedral Nucleophilic Attack Product Amide Product (R-CONH-R') Tetrahedral->Product Collapse G Start 1. Dissolve Acid & Amine in Solvent Activation 2. Add Coupling Reagent & Base (Activation) Start->Activation Reaction 3. Stir & Monitor (TLC / LC-MS) Activation->Reaction Workup 4. Aqueous Workup (Quench & Extract) Reaction->Workup Purify 5. Purify (Column Chromatography) Workup->Purify End 6. Characterize (NMR, MS) Purify->End

Caption: Standard laboratory workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling (Standard Conditions)

This method is a reliable and cost-effective choice for many common substrates.

Materials and Reagents:

  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).

  • Add HOBt (1.2 eq) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the cooled, stirring mixture in one portion.

  • Add DIPEA (2.5 eq) dropwise to the reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). [10] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired amide product.

Protocol 2: HATU Mediated Coupling (High-Efficiency Conditions)

HATU is a superior choice for sterically hindered substrates or electron-deficient amines where EDC may be sluggish. [7] Materials and Reagents:

  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq)

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA or 2,4,6-Collidine (3.0 eq)

  • Anhydrous DMF

  • 5% LiCl (aq) solution (optional, for DMF removal), Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This step is crucial for forming the active ester intermediate. [11]4. Add the amine (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the amine.

  • Workup:

    • Pour the reaction mixture into water or brine and extract with Ethyl Acetate (3x).

    • To remove residual DMF, combine the organic layers and wash with a 5% aqueous LiCl solution (2-3x), followed by brine (1x). [7] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using silica gel column chromatography.

Protocol 3: PyBOP Mediated Coupling

PyBOP is another excellent high-performance reagent, particularly useful in peptide synthesis and for sensitive substrates.

Materials and Reagents:

  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • PyBOP (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

  • 10% Citric Acid (aq), Saturated NaHCO₃ (aq), Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Dissolve 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution.

  • Add PyBOP (1.2 eq) portion-wise, keeping the temperature at 0 °C. [7]5. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor reaction completion by TLC or LC-MS.

  • Workup:

    • Dilute the reaction with Ethyl Acetate.

    • Wash the organic layer successively with 10% citric acid, saturated sodium bicarbonate solution, and brine. [7] * Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Comparative Summary and Selection Guide

The choice of coupling protocol depends on substrate reactivity, cost, and desired reaction time. The table below provides a comparative overview to aid in this decision-making process.

FeatureEDC/HOBt ProtocolHATU ProtocolPyBOP Protocol
Reagent Class CarbodiimideUronium/Aminium SaltPhosphonium Salt
Relative Cost LowHighHigh
Reactivity GoodExcellentExcellent
Typical Solvents DCM, DMFDMFDMF, DCM
Base DIPEA, Et₃NDIPEA, CollidineDIPEA
Key Advantage Cost-effective; water-soluble byproduct. [6]Very fast and highly efficient, even for difficult couplings. [8]High efficiency; no guanidinium byproduct formation.
Considerations Slower; may be less effective for hindered substrates.Reagent is moisture-sensitive; higher cost.Reagent is moisture-sensitive; higher cost.
Typical Time 12-24 hours2-6 hours12-16 hours

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inadequate activation of the carboxylic acid.<[10]br>2. Poor nucleophilicity of the amine (e.g., electron-deficient anilines).3. Degraded coupling reagent or wet solvents.4. Reaction is too dilute.1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).2. For difficult amines, consider forming an acyl fluoride intermediate.<[12]br>3. Use fresh reagents and anhydrous solvents under an inert atmosphere.<[10]br>4. Ensure the reaction concentration is between 0.1 M and 0.5 M. [10]
Multiple Spots on TLC /Side Product Formation 1. (With EDC) Side reaction of the O-acylisourea intermediate.2. (With HATU) The amine is reacting directly with HATU.3. The tertiary amine in the starting material is acting as a base.1. Ensure an additive like HOBt is used to trap the intermediate.<[9]br>2. Pre-activate the carboxylic acid with HATU and base for 15-20 minutes before adding the amine.<[11]br>3. This is generally not a major issue, but ensure sufficient external base (e.g., DIPEA) is added to neutralize all acidic species.
Difficulty RemovingByproducts 1. Urea byproduct from carbodiimides (e.g., DCU from DCC).2. Residual DMF solvent after workup.1. Use EDC, which produces a water-soluble urea that is easily removed with aqueous washes.<[6]br>2. Perform multiple washes with a 5% LiCl solution or brine during the workup to effectively remove DMF. [7]

References

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Publications. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • How to Make Amides: Mechanism. YouTube. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Clean & Fast Amide Couplings in Water. University of Louisville. Available at: [Link]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]

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Method

Application Notes and Protocols for the Investigation of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoic Acid Scaffold in Drug Discovery The benzoic acid motif is a privileged scaffold in medicinal chemistry, forming the structural cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoic Acid Scaffold in Drug Discovery

The benzoic acid motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence stems from the carboxylic acid group's ability to act as a key hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[1] The biological activity of benzoic acid derivatives can be significantly tailored by the nature and placement of substituents on the aromatic ring, which in turn influences the molecule's electronic properties, lipophilicity, and steric profile.[1] These modifications are critical in shaping the pharmacokinetic and pharmacodynamic properties of a drug candidate. Benzoic acid derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4][5]

This document provides a comprehensive guide for the initial investigation of the novel compound, 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. Given the limited publicly available data on this specific molecule, the following sections outline a proposed research workflow, including synthetic strategies, and protocols for preliminary biological screening to assess its potential as a therapeutic agent.

A Proposed Research Workflow for a Novel Benzoic Acid Derivative

The initial exploration of a novel compound like 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid requires a systematic approach to elucidate its potential therapeutic value. The following workflow is a proposed strategy for its preliminary investigation.

workflow cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization In_Silico_Screening In Silico Screening & Property Prediction Synthesis Chemical Synthesis In_Silico_Screening->Synthesis Guide Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Crude Product Cytotoxicity_Assay Initial Cytotoxicity Screening Purification_Characterization->Cytotoxicity_Assay Pure Compound Anti_inflammatory_Assay Anti-inflammatory Screening Purification_Characterization->Anti_inflammatory_Assay Pure Compound Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Identified Hit Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis Design Analogs Analog_Synthesis->Cytotoxicity_Assay Test Analogs

Caption: A proposed workflow for the investigation of a novel benzoic acid derivative.

Synthesis and Characterization

A plausible synthetic route to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid involves the reductive amination of 4-formylbenzoic acid. This common and versatile reaction in medicinal chemistry allows for the introduction of the aminomethyl group.

Protocol: Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Materials:

  • 4-formylbenzoic acid

  • Ethyl(2-methoxyethyl)amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) in a mixture of DCM and MeOH (e.g., 4:1 v/v).

  • Amine Addition: To the stirred solution, add ethyl(2-methoxyethyl)amine (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Preliminary Biological Screening: Protocols

Based on the known activities of other benzoic acid derivatives, initial biological screening of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid could focus on its potential anticancer and anti-inflammatory properties.

Protocol 1: In Vitro Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical Anticancer Activity Data

Cell LineIC₅₀ (µM)
MCF-725.4
HCT-11642.1
Protocol 2: In Vitro Anti-inflammatory Screening - Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9][10]

Materials:

  • RAW 264.7 murine macrophage cell line[8][9]

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Studies

Should the initial screening reveal promising activity, subsequent structure-activity relationship (SAR) studies would be crucial for lead optimization. The goal of SAR studies is to identify which parts of the molecule are essential for its biological activity and to guide the synthesis of more potent and selective analogs.[1][11]

sar cluster_modifications Potential Modifications for SAR Studies main_compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Benzoic Acid Core Amine Linker N-Ethyl Group N-2-methoxyethyl Group mod_benzoic Modify Benzoic Acid (e.g., add substituents) main_compound:f1->mod_benzoic Investigate electronic and steric effects mod_linker Modify Linker (e.g., change length) main_compound:f2->mod_linker Probe spatial requirements mod_n_ethyl Modify N-Ethyl Group (e.g., vary alkyl chain) main_compound:f3->mod_n_ethyl Assess impact of lipophilicity mod_n_methoxyethyl Modify N-2-methoxyethyl Group (e.g., different ethers) main_compound:f4->mod_n_methoxyethyl Explore role of ether oxygen

Caption: Key structural features of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and potential modifications for SAR studies.

Proposed Analog Design and Synthesis:

  • Variation of the N-alkyl groups: Synthesize a series of analogs with different alkyl groups in place of the ethyl and 2-methoxyethyl moieties to probe the influence of lipophilicity and steric bulk on activity.

  • Modification of the benzoic acid ring: Introduce various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the benzoic acid ring to investigate their effect on electronic properties and potential interactions with the biological target.

  • Alteration of the linker: Modify the length and rigidity of the aminomethyl linker to understand the spatial requirements for optimal activity.

Conclusion

While specific applications of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in medicinal chemistry are not yet established, its structural features suggest that it is a promising candidate for investigation. The protocols and workflow outlined in this document provide a solid framework for its synthesis, initial biological screening, and subsequent lead optimization. A systematic evaluation of its anticancer and anti-inflammatory potential, followed by well-designed SAR studies, will be instrumental in uncovering the therapeutic promise of this novel benzoic acid derivative.

References

  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. (1995). Journal of Applied Bacteriology, 79(6), 671-678. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Research Journal of Pharmacy and Technology, 16(5), 2424-2430. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Natural Products Chemistry & Research, 3(3). [Link]

  • Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives - Medicinal Chemistry and Therapeutic Applications of Benzoic Acid and Acetylsalicylic Acid. (2026). American Journal Of Biomedical Science & Pharmaceutical Innovation. [Link]

  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases. (2014). Journal of Medicinal Chemistry, 57(3), 935-956. [Link]

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. (2022). Food Safety and Health, 1(1), 1-8. [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A, 123(4), 704-709. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Molecules, 27(9), 2999. [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. (n.d.). Retrieved March 25, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 288. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022). YouTube. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research, 39(7), 3413-3418. [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. (2008). Bioorganic & Medicinal Chemistry Letters, 18(6), 2043-2048. [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (2023). Pharmaceuticals, 16(11), 1577. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2021). Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. (2021). Journal of Medicinal Chemistry, 64(12), 8561-8583. [Link]

  • Guideline for anticancer assays in cells. (2022). Food Safety and Health, 1(1), 1-8. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(18), 6697. [Link]

  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. (2001). European Journal of Organic Chemistry, 2001(14), 2717-2724. [Link]

  • Inflammatory Markers & Natural Anti-Inflammatory Protocols: Full Guide. (2025). NuGeneLabs. [Link]

  • Preparation method of 4-aminomethylbenzoic acid. (2011).
  • Synthetic route of N -trimellitimido-4-amino benzoic acid 3. (n.d.). ResearchGate. [Link]

Sources

Application

using 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid as a pharmaceutical building block

An In-Depth Guide to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid as a Pharmaceutical Building Block Authored by: Gemini, Senior Application Scientist Publication Date: March 25, 2026 Abstract In the landscape of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid as a Pharmaceutical Building Block

Authored by: Gemini, Senior Application Scientist

Publication Date: March 25, 2026

Abstract

In the landscape of modern drug discovery, the rational selection of molecular building blocks is a cornerstone of successful medicinal chemistry campaigns. 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid has emerged as a particularly versatile scaffold. Its unique constellation of a reactive carboxylic acid, a tertiary amine, and a flexible methoxyethyl chain provides a rich platform for modulating physicochemical and pharmacokinetic properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the strategic application of this building block, provides field-tested protocols for its derivatization, and explains the underlying chemical principles that make it a valuable tool in the synthesis of novel therapeutic agents.

Introduction: Unpacking the Molecular Architecture

The structure of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid presents three key functional domains that can be strategically manipulated in drug design:

  • The Benzoic Acid Moiety: This is the primary reactive handle for synthetic elaboration. The carboxylic acid is readily converted into a wide array of functional groups, most commonly amides and esters, allowing for the covalent linkage of this scaffold to other pharmacophores or fragments. This functionality is central to its role in fragment-based drug discovery and lead optimization.

  • The Tertiary Amine Core: The central nitrogen atom, substituted with ethyl and methoxyethyl groups, serves multiple purposes. It acts as a basic center, which can be critical for aqueous solubility and the formation of pharmaceutically acceptable salts. Furthermore, the steric and electronic nature of its substituents can influence binding interactions and prevent unwanted metabolic reactions, such as N-dealkylation.

  • The Methoxyethyl "Solubilizing Tail": The 2-methoxyethyl group is a key feature that distinguishes this building block. The ether oxygen can act as a hydrogen bond acceptor, and the flexible alkyl chain can disrupt crystal packing. This often imparts favorable solubility characteristics and can help tune a molecule's lipophilicity to navigate the complex balance between permeability and aqueous solubility required for good oral bioavailability.

The strategic value of this building block lies in its pre-packaged combination of a reactive handle and modulatory elements, allowing chemists to efficiently explore chemical space and optimize drug-like properties.

Physicochemical Profile

A clear understanding of a building block's fundamental properties is essential for its effective use. The key characteristics of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid are summarized below.

PropertyValueReference
CAS Number 1306944-07-9[1]
Molecular Formula C₁₃H₁₉NO₃[1]
Molecular Weight 237.29 g/mol [1]
Appearance Solid
SMILES O=C(O)C1=CC=C(CN(CC)CCOC)C=C1[1]

Core Application: Amide Bond Formation

The most prevalent application of this building block is in the synthesis of amide derivatives. Amide bonds are a cornerstone of medicinal chemistry due to their high stability and their ability to participate in hydrogen bonding, which is crucial for target engagement.[2][3] The carboxylic acid of the title compound must first be "activated" to facilitate reaction with an amine nucleophile.[2][3]

Protocol A: EDC/HOBt-Mediated Amide Coupling

This protocol employs a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to generate a highly reactive intermediate for efficient coupling.[2][4]

Causality and Insights:

  • Why EDC? EDC is a water-soluble carbodiimide, which makes the post-reaction work-up straightforward. The urea byproduct is also water-soluble and easily removed by aqueous extraction.

  • The Role of HOBt: The reaction of a carboxylic acid with EDC forms a reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. HOBt acts as a trapping agent, converting the O-acylisourea into a more stable but still highly reactive HOBt-ester, which then cleanly reacts with the amine. This minimizes side reactions and improves overall yield.[4]

  • Base (DIPEA/TEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize any acid present (such as the HCl salt of EDC or the amine starting material) and to facilitate the deprotonation of the amine nucleophile, enhancing its reactivity.[2]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under Nitrogen or Argon) round-bottom flask, dissolve 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[2]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the coupling agent.

  • Activation: Slowly add EDC (1.2 eq) portion-wise to the cooled, stirred solution.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with the organic solvent used (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), followed by brine (to remove residual water).[2]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Amide_Coupling_Workflow

Amide Coupling Experimental Workflow

Alternative Application: Ester Bond Formation

While less common than amidation in lead optimization, esterification is a valuable strategy for creating prodrugs or modulating properties like cell permeability and metabolic stability. The Fischer-Speier esterification is a classic and reliable method for this transformation.[5]

Protocol B: Fischer-Speier Esterification

This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Causality and Insights:

  • Excess Alcohol: The esterification reaction is an equilibrium process.[6] By using the alcohol as both the reactant and the solvent (a large excess), Le Châtelier's principle dictates that the equilibrium will be driven towards the formation of the ester product, maximizing the yield.

  • Acid Catalyst: A strong acid catalyst, typically concentrated sulfuric acid, is essential. It protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, ethanol), which is used in large excess.

  • Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Add deionized water to the residue and carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.[5]

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.[5]

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel.

Esterification_Workflow

Fischer Esterification Experimental Workflow

Analytical Characterization of Derivatives

To ensure the identity, purity, and structural integrity of the synthesized amide or ester derivatives, a standard suite of analytical techniques should be employed.

TechniquePurposeKey Information Provided
HPLC Purity AssessmentQuantifies the percentage of the desired product and detects impurities.[7]
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the mass-to-charge ratio (m/z), confirming the molecular weight of the synthesized compound.
NMR Spectroscopy (¹H, ¹³C) Structural ElucidationConfirms the covalent structure of the molecule by showing the chemical environment of all hydrogen and carbon atoms, respectively.[7]
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the formation of the amide or ester by identifying characteristic carbonyl (C=O) stretching frequencies.[7]

Conclusion

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a high-value building block for pharmaceutical research and development. Its well-defined reactive handle, coupled with intrinsic functionalities that favorably influence ADME properties, makes it an efficient tool for accelerating lead optimization campaigns. The robust and well-characterized protocols for amidation and esterification provided herein offer reliable pathways for incorporating this scaffold into diverse molecular architectures. By understanding the chemical rationale behind the experimental choices, researchers can leverage the full potential of this versatile compound to design the next generation of therapeutic agents.

References

  • Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis. Benchchem.
  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. BLDpharm.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • esterification of benzoic acid to methyl benzoate. University of Calgary.
  • Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid. Benchchem.

Sources

Method

esterification protocols for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Application Note: Esterification Protocols for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid Introduction & Mechanistic Rationale The molecule 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid presents a unique syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Esterification Protocols for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid

Introduction & Mechanistic Rationale

The molecule 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid presents a unique synthetic profile due to its bifunctional nature. It features a benzoic acid core responsible for the desired esterification, coupled with a para-substituted side chain containing a basic tertiary amine. In neutral or mildly acidic aqueous environments, this compound exists predominantly as a zwitterion (internal salt).

When designing an esterification strategy, the presence of the tertiary amine dictates the reaction causality:

  • Acidic Environments: Traditional Fischer esterification utilizing catalytic acid often fails or stalls because the basic nitrogen acts as an acid sink. To overcome this, highly reactive agents like Thionyl Chloride ( SOCl2​ ) must be used in excess. The in-situ generation of HCl immediately protonates the amine, forming an unreactive ammonium salt and allowing the carboxylic acid to undergo nucleophilic acyl substitution[1].

  • Neutral/Mild Environments: If the free base form of the ester is required, or if the target alcohol is acid-labile, a neutral coupling strategy such as the Steglich esterification is deployed[2]. Here, the tertiary amine remains unprotonated, and the reaction relies on hyper-nucleophilic catalysts to drive acyl transfer[3].

  • Steric Considerations in Alkylation: The tertiary amine is substituted with ethyl and 2-methoxyethyl groups. This significant steric bulk kinetically disfavors unwanted N -alkylation (quaternization) during base-promoted SN​2 esterification, allowing for highly selective O -alkylation of the carboxylate anion.

Comparative Strategy Matrix

To assist in selecting the optimal workflow, the following table summarizes the quantitative and qualitative data for three field-proven esterification protocols.

ParameterProtocol A ( SOCl2​ / ROH)Protocol B (EDC / DMAP)Protocol C (R-X / K2​CO3​ )
Mechanism Acid-catalyzed acyl chloride intermediateNeutral carbodiimide couplingBase-promoted SN​2 alkylation
Final Product Form Hydrochloride SaltFree BaseFree Base
Typical Yield >90% (Highly robust)75–85%70–80%
Scalability Excellent (Kilogram scale)Moderate (Cost of EDC)Good (Dependent on R-X toxicity)
Optimal Use Case Simple aliphatic esters (Methyl, Ethyl)Complex/bulky alcohols, sensitive substratesHindered esters, specific alkyl halides

Detailed Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (HCl Salt Formation)

Causality & Principle: SOCl2​ reacts with the solvent alcohol to generate HCl and an alkyl chlorosulfite, which subsequently converts the carboxylic acid into a highly reactive acyl chloride[1]. The stoichiometric excess of SOCl2​ is critical: one equivalent is consumed to protonate the tertiary amine (forming the HCl salt), while the remainder drives the esterification[4].

Step-by-Step Methodology:

  • Preparation: Suspend 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the suspension to 0 °C using an ice bath. Critical Insight: The reaction of SOCl2​ with alcohols is highly exothermic; strict thermal control prevents the volatilization of reagents and suppresses side reactions[5].

  • Activation: Dropwise, add SOCl2​ (2.5 eq) over 15 minutes under a nitrogen atmosphere.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue three times with anhydrous toluene to strip away residual HCl and unreacted SOCl2​ . The product is isolated as a highly soluble, crystalline hydrochloride salt.

Protocol B: EDC/DMAP-Mediated Steglich Esterification (Free Base Formation)

Causality & Principle: The Steglich esterification utilizes a carbodiimide to form an O -acylisourea intermediate[6]. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, attacking this intermediate to form a reactive N -acylpyridinium species. This prevents the sluggish 1,3-rearrangement of the intermediate into an unreactive N -acylurea, rapidly transferring the acyl group to the alcohol[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) and the target alcohol (1.5 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Catalysis: Add DMAP (0.1 eq). Critical Insight: Keep DMAP catalytic. Excessive DMAP complicates chromatographic purification and provides no kinetic benefit[3].

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq) portion-wise. Note: EDC is preferred over DCC because its urea byproduct is water-soluble, avoiding the tedious filtration associated with dicyclohexylurea (DCU).

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. The product is isolated as the free base.

Protocol C: Base-Promoted Alkylation ( SN​2 Route)

Causality & Principle: Deprotonation of the carboxylic acid generates a highly nucleophilic carboxylate anion. In a polar aprotic solvent, this anion attacks an alkyl halide. The steric bulk of the tertiary amine side chain protects it from quaternization, allowing for selective esterification.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.0 eq) and stir for 30 minutes at room temperature.

  • Alkylation: Add the alkyl halide (e.g., ethyl iodide or benzyl bromide) (1.1 eq) dropwise. Critical Insight: Strict stoichiometric control (1.1 eq maximum) is mandatory to prevent over-alkylation of the amine.

  • Propagation: Stir the mixture for 8–12 hours at room temperature.

  • Workup: Dilute the reaction with cold water (5 volumes) to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.

Analytical Validation & Troubleshooting

  • LC-MS Monitoring: The tertiary amine provides excellent ionization efficiency in positive electrospray ionization (ESI+). Monitor the reaction progress by tracking the disappearance of the starting material [M+H]+ peak and the emergence of the esterified [M+H]+ mass.

  • TLC Artifacts: When analyzing the free base ester (Protocols B & C) via Thin Layer Chromatography (TLC), the basic nitrogen will cause severe streaking on standard silica gel. To achieve tight, readable spots, add 1–5% triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., DCM:MeOH:TEA 90:9:1).

Synthetic Workflow Visualization

Esterification_Workflows SM 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid SOCl2 Protocol A: SOCl2 / ROH (Acidic Catalysis) SM->SOCl2 Excess Acid Steglich Protocol B: EDC / DMAP / ROH (Neutral Coupling) SM->Steglich Mild Activation Alkyl Protocol C: R-X / K2CO3 / DMF (Base-Promoted SN2) SM->Alkyl Deprotonation SaltEster Ester Hydrochloride Salt (High Aqueous Solubility) SOCl2->SaltEster + HCl FreeBaseEster Ester Free Base (Lipophilic & Extractable) Steglich->FreeBaseEster - Urea Byproduct Alkyl->FreeBaseEster - KX Salt

Divergent synthetic pathways for the esterification of the target zwitterionic benzoic acid.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. National Institutes of Health.
  • Steglich Esterification. Organic Chemistry Portal.
  • Steglich esterification. Wikipedia.
  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. MDPI.
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Welcome to the technical support guide for the synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important tertiary amine. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I address them?

Low yield is the most common issue, typically stemming from one of three areas: incomplete conversion, competing side reactions, or suboptimal work-up and purification.

A1.1: Incomplete Conversion The reaction may not be proceeding to completion. The formation of the intermediate iminium ion is a critical, often rate-limiting, equilibrium-driven step.

  • Cause & Explanation: The initial condensation between the aldehyde (4-formylbenzoic acid or its ester) and the secondary amine (N-ethyl-2-methoxyethylamine) to form an iminium ion is reversible and often requires mild acid catalysis. Without it, the equilibrium may lie unfavorably towards the starting materials. Conversely, strongly acidic conditions can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Solution:

    • Catalytic Acid: Add a small amount of a weak acid, such as acetic acid (typically 5-10% v/v), to the reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic and promoting nucleophilic attack by the amine.

    • Water Removal: The formation of the iminium ion releases a molecule of water. While often not a major issue in aprotic solvents, in some cases, the presence of excess water can push the equilibrium back to the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

    • Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to ensure it has reached completion. Some sterically hindered substrates may require longer reaction times or gentle heating (40-50 °C).

A1.2: Competing Side Reactions The most significant yield loss often comes from the reducing agent acting on unintended substrates.

  • Cause & Explanation: The primary competing reaction is the reduction of the starting aldehyde (4-formylbenzoic acid) to the corresponding alcohol (4-(hydroxymethyl)benzoic acid).[1][2] This occurs when the reducing agent is not sufficiently selective for the iminium ion over the carbonyl group of the aldehyde.

  • Solution:

    • Choice of Reducing Agent: The choice of hydride source is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for direct reductive aminations precisely because it is less reactive and more sterically hindered than other borohydrides, making it highly selective for the protonated iminium ion over a neutral aldehyde or ketone.[3] If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), you are likely to see significant alcohol byproduct formation.

    • Indirect (Two-Step) Procedure: If you must use a less selective reducing agent like NaBH₄, consider an indirect or stepwise procedure. First, mix the aldehyde and amine in a solvent like methanol or ethanol and stir for 1-2 hours to pre-form the iminium ion. Then, cool the reaction and add the NaBH₄. This temporal separation maximizes the concentration of the desired iminium intermediate before the reducing agent is introduced.[3]

A1.3: Suboptimal Work-up and Purification The amphoteric nature of the product (containing both a basic amine and an acidic carboxylic acid) can complicate extraction and lead to product loss.

  • Cause & Explanation: During aqueous work-up, the product can exist as a zwitterion, an anion, or a cation depending on the pH. This can lead to it being partially soluble in both aqueous and organic layers, frustrating efficient extraction.

  • Solution:

    • Protect the Carboxylic Acid: The most robust solution is to start the synthesis with an ester of 4-formylbenzoic acid, such as methyl 4-formylbenzoate. The resulting product, methyl 4-((ethyl(2-methoxyethyl)amino)methyl)benzoate, is a simple tertiary amine without the acidic group, making it much easier to extract from the basic aqueous solution after quenching. The final step is a simple saponification (ester hydrolysis) to yield the desired carboxylic acid.

    • Careful pH Adjustment: If working with the free acid, a careful pH adjustment is necessary. After the reaction, quench cautiously and adjust the pH of the aqueous layer to the isoelectric point of the product, where it has minimum water solubility, to encourage precipitation or improve extraction efficiency. This often requires careful trial and error.

Q2: I'm observing a significant amount of 4-(hydroxymethyl)benzoic acid as a byproduct. Why is this happening and how can I prevent it?

This is a classic selectivity problem.

  • Cause & Explanation: As detailed in Q1.2, this side product arises from the direct reduction of the starting aldehyde. This indicates your reducing agent is too reactive and not selective enough. Common reducing agents like sodium borohydride (NaBH₄) will readily reduce aldehydes, especially under neutral or slightly acidic conditions.[2]

  • Solution: The most effective solution is to switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its reduced reactivity is ideal for one-pot reductive aminations, as it preferentially reduces the iminium ion intermediate over the starting aldehyde.[3] If a switch is not possible, you must use the two-step procedure described in A1.2.

Q3: Purification by column chromatography is difficult, and I'm losing a lot of product to streaking on the silica gel.

This is a common issue when purifying polar, basic compounds on acidic silica gel.

  • Cause & Explanation: The tertiary amine in your product is basic and can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel. This leads to significant tailing (streaking) and often, irreversible adsorption, resulting in low recovery.

  • Solution:

    • Basified Silica/Solvent: Deactivate the silica gel by preparing your slurry or eluent with a small amount of a volatile base. A common practice is to use an eluent system (e.g., Dichloromethane/Methanol) containing 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. The added base will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic and often better suited for purifying amines.

    • Avoid Chromatography: As mentioned in A1.3, the best strategy is often to design the synthesis to avoid chromatography altogether. Using the methyl ester route allows for a simple acid-base extraction to purify the intermediate. The final acid product can then often be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid?

The most reliable and scalable route is a two-step sequence involving a direct reductive amination followed by ester hydrolysis.

Reaction_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification A Methyl 4-formylbenzoate B N-Ethyl-2-methoxyethylamine C Methyl 4-((ethyl(2-methoxyethyl)amino)methyl)benzoate A->C 1. NaBH(OAc)3 2. DCM, rt D 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid C->D 1. LiOH or NaOH 2. THF/H2O

Caption: Recommended two-step synthesis pathway.

This approach simplifies purification of the amine intermediate (Step 1) and consistently provides high yields of the final product after hydrolysis (Step 2).

Q2: Which reducing agent is most suitable for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is strongly recommended for the direct (one-pot) reductive amination step.

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃High selectivity for iminium ions; mild; non-toxic; suitable for one-pot reactions.[3]More expensive; moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNSelective for iminium ions.Highly toxic (can release HCN gas); requires careful handling.
Sodium Borohydride NaBH₄Inexpensive; readily available.Poor selectivity ; readily reduces aldehydes, leading to byproducts.[2] Best for two-step protocols.
Catalytic Hydrogenation H₂ / Pd, Pt, or Ni"Green" reagent; high atom economy.May require pressure equipment; catalyst can sometimes reduce the aromatic ring.[4]
Q3: What are the optimal reaction parameters (Solvent, Stoichiometry, Temperature)?

The following parameters are a robust starting point for the reductive amination of Methyl 4-formylbenzoate (Step 1).

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that provide good solubility for reactants and do not interfere with the hydride reagent.
Stoichiometry (Amine) 1.0 - 1.1 equivalentsA slight excess of the amine can help drive the iminium formation equilibrium forward.
Stoichiometry (Reducing Agent) 1.2 - 1.5 equivalentsA moderate excess of NaBH(OAc)₃ ensures complete reduction of the iminium intermediate.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature and does not require heating or cooling.
Concentration 0.1 - 0.5 M (relative to the aldehyde)Standard concentration range to ensure reasonable reaction rates.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-((ethyl(2-methoxyethyl)amino)methyl)benzoate
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-formylbenzoate (1.0 eq.).

  • Reagent Addition: Dissolve the aldehyde in anhydrous Dichloromethane (DCM) to a concentration of ~0.2 M. Add N-ethyl-2-methoxyethylamine (1.05 eq.). Stir the solution at room temperature for 20-30 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 2-4 hours.

  • Work-up: Once complete, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and any acid present.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be purified by column chromatography on silica gel using an eluent containing 1% triethylamine if necessary.

Protocol B: Saponification to 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid
  • Setup: Dissolve the crude methyl ester from Protocol A in a mixture of Tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) or sodium hydroxide (NaOH, 2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature, monitoring the hydrolysis of the ester by TLC or LC-MS. The reaction is usually complete in 3-6 hours.

  • Work-up: Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl to acidify the solution to a pH of ~6-7. The product should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to yield the final product.

Visual Troubleshooting Workflow

Troubleshooting start Low Yield Observed q1 Analyze Crude Product (TLC, LC-MS, 1H NMR) start->q1 path1 Mainly Unreacted Starting Aldehyde q1->path1 Incomplete Conversion path2 Significant Aldehyde Reduction to Alcohol q1->path2 Side Reaction Dominates path3 Complex Mixture / Purification Loss q1->path3 Work-up Issues sol1 1. Add catalytic AcOH. 2. Increase reaction time. 3. Ensure anhydrous conditions. path1->sol1 sol2 Switch reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)3). [4] path2->sol2 sol3 1. Use Methyl Ester of aldehyde. 2. Purify using basified silica. 3. Consider recrystallization. path3->sol3

Caption: A logical workflow for diagnosing low-yield issues.

References

  • Taylor & Francis Online. (2018). Efficient synthesis of tertiary amine by direct N-alkylation of secondary amine with carboxylic acid using Ni(0) encat catalyst. [Link]

  • Chemistry LibreTexts. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. [Link]

  • ACS Publications: The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • R Discovery. (2020). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • Taylor & Francis eBooks. (N.D.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • RSC Publications. (2019). Alkyl formates as reagents for reductive amination of carbonyl compounds. [Link]

Sources

Optimization

resolving solubility issues of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid in aqueous media

Welcome to the technical support center for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the unique so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the unique solubility challenges presented by this molecule in aqueous media. Our goal is to provide not just protocols, but a foundational understanding of the compound's physicochemical properties to empower you to design robust, successful experiments.

Section 1: Understanding the "Why" - Core Physicochemical Properties

The primary challenge in solubilizing this compound stems from its amphoteric nature. It possesses both a weakly acidic carboxylic acid group and a weakly basic tertiary amine group. This dual functionality means its net electrical charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[1][2]

FAQ: Why is my compound poorly soluble in neutral water (pH ~7)?

At or near neutral pH, the compound exists predominantly in a zwitterionic state. The carboxylic acid group is deprotonated (negatively charged, -COO⁻) and the tertiary amine is protonated (positively charged, -NH⁺-). These opposing charges within the same molecule lead to strong intermolecular electrostatic interactions, similar to the lattice energy in a crystal.[3][4] These forces cause the molecules to attract each other more strongly than they are attracted to water, leading to low solubility and potential precipitation. This pH of minimum solubility is known as the isoelectric point (pI).[5][6]

To overcome this, we must shift the pH away from the pI to ensure the molecule carries a net positive or net negative charge, which enhances its interaction with polar water molecules.

Estimated Physicochemical Properties

Since this is a specialized molecule, exact experimental data may not be readily available. The following properties are estimated based on the chemical structure and known values for similar functional groups.

PropertyEstimated ValueRationale & Significance
pKa₁ (Carboxylic Acid) ~4.2The pKa of benzoic acid is approximately 4.20.[7] At pH values above this, the -COOH group will be predominantly deprotonated (-COO⁻), contributing a negative charge.
pKa₂ (Tertiary Amine) ~9.0The pKa of similar N,N-disubstituted benzylamines is typically in the 8.5-9.5 range.[8][9][10][11] At pH values below this, the amine group will be predominantly protonated (-NH⁺-), contributing a positive charge.
Isoelectric Point (pI) ~6.6Calculated as (pKa₁ + pKa₂) / 2.[12] This is the pH of minimum solubility where the molecule is predominantly in its neutral, zwitterionic form.
Predicted LogP ~2.5 - 3.5The combination of an aromatic ring and alkyl/ether chains suggests moderate lipophilicity, which contributes to poor aqueous solubility, especially at the pI.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

The most direct and effective method for solubilizing this amphoteric compound is through pH adjustment . This strategy directly manipulates the ionization state of the molecule to favor a more soluble form.

FAQ: How do I determine the optimal pH for preparing a stock solution?

To achieve maximum solubility, the pH of the solution should be adjusted to be at least 1.5 to 2 units away from the pI.

  • For an acidic stock solution (cationic form): Adjust the pH to ≤ 4.6 . At this pH, the tertiary amine is protonated (+), while the carboxylic acid is mostly protonated (neutral), resulting in a net positive charge.

  • For a basic stock solution (anionic form): Adjust the pH to ≥ 8.6 . At this pH, the carboxylic acid is deprotonated (-), while the tertiary amine is mostly deprotonated (neutral), resulting in a net negative charge.

The choice between an acidic or basic stock depends on the pH compatibility of your downstream experimental assay.

cluster_pH_Scale pH-Dependent Solubility Profile Low_pH Low pH (e.g., < 4.0) High Solubility Cationic Form (+) -COOH, -NH+ pI Isoelectric Point (pI ≈ 6.6) MINIMUM SOLUBILITY Zwitterionic Form (+/-) -COO-, -NH+ Low_pH->pI Solubility Decreases as pH approaches pI High_pH High pH (e.g., > 9.0) High Solubility Anionic Form (-) -COO-, -N pI->High_pH Solubility Increases as pH moves away from pI

Caption: Predicted pH-solubility curve for the compound.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a systematic workflow for solubilizing the compound using pH adjustment.

Materials:

  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (powder)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

  • Volumetric flasks

Workflow:

G start Start: Weigh Compound add_water Add ~80% of final volume of water start->add_water slurry Vortex/Sonicate (Forms a slurry) add_water->slurry measure_ph Measure Initial pH slurry->measure_ph decision Is compound fully dissolved? measure_ph->decision adjust_ph Titrate with 0.1 M NaOH or 0.1 M HCl (dropwise) while stirring decision->adjust_ph No final_vol QS to final volume with water decision->final_vol Yes recheck Check for dissolution adjust_ph->recheck recheck->decision end End: Sterile filter and store solution final_vol->end

Caption: Workflow for solubilization via pH adjustment.

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound for your target concentration (e.g., for 10 mL of a 10 mM solution, calculate the necessary mass based on its molecular weight).

  • Initial Slurry: Add the powder to a volumetric flask and add approximately 80% of the final desired volume of high-purity water.

  • Mix: Vortex or sonicate the mixture. The compound will likely not dissolve at this stage, forming a fine suspension or slurry.

  • pH Adjustment (Titration):

    • Place the flask on a stir plate with a small stir bar. Insert a calibrated pH probe.

    • Based on your desired final solution (acidic or basic), slowly add either 0.1 M HCl or 0.1 M NaOH drop by drop.

    • Pause after every few drops to allow the pH to stabilize and observe the solution's clarity. As you move further from the pI (~6.6), the powder will begin to dissolve.

  • Complete Dissolution: Continue titrating until the solution becomes completely clear. Record the final pH.

  • Final Volume Adjustment: Once the compound is fully dissolved, remove the pH probe, rinse it with a small amount of pure water into the flask, and carefully add water to reach the final target volume (QS).

  • Final Steps: Mix the solution thoroughly. For biological experiments, sterile filter the final solution through a 0.22 µm filter compatible with your chosen pH (e.g., PVDF or PES). Store as recommended.

Section 3: Advanced Solubilization Strategies

If pH adjustment is not compatible with your experimental system, or if it fails to achieve the desired concentration, several alternative formulation strategies can be employed.[13] These are common approaches in pharmaceutical development for enhancing the solubility of challenging compounds.[14][15]

FAQ: What are my options if I cannot alter the pH of my final solution?

When pH is constrained, the goal is to disrupt the intermolecular forces or shield the hydrophobic parts of the molecule.

1. Co-solvents:

  • Mechanism: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can be used to reduce the overall polarity of the aqueous medium.[16][17][18] This reduces the "squeezing out" effect that water has on the hydrophobic parts of the molecule, allowing it to dissolve more readily.

  • Best For: Preparing highly concentrated stock solutions that will be diluted significantly (e.g., >1000-fold) into the final aqueous experimental medium, ensuring the final co-solvent concentration is negligible and non-toxic.

  • Protocol: First, dissolve the compound in a minimal amount of 100% co-solvent (e.g., DMSO). Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring to prevent precipitation.

Co-solventTypical Starting %Notes
DMSO 1-10%A very strong, versatile solvent. Ensure final concentration in cell-based assays is low (<0.1%) to avoid toxicity.[14]
Ethanol 5-20%A less aggressive solvent than DMSO, often used in formulations.
PEG 400 10-50%A non-volatile, low-toxicity polymer commonly used in liquid formulations.[19]
Propylene Glycol 10-40%Another common, low-toxicity excipient.

2. Surfactants (Micellar Solubilization):

  • Mechanism: Surfactants, such as Polysorbate 80 (Tween® 80) or Kolliphor® EL, form microscopic spheres called micelles in water above a certain concentration (the CMC).[20][21] The hydrophobic core of these micelles can encapsulate the non-polar parts of your compound, effectively hiding them from the water and carrying them into solution.[22][23]

  • Best For: Formulations where a slightly higher concentration is needed and the presence of a surfactant does not interfere with the assay.

  • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Add the compound powder directly to this solution and mix (vortex, sonicate) until dissolved.

3. Cyclodextrins (Inclusion Complexation):

  • Mechanism: Cyclodextrins are ring-shaped molecules made of sugar units with a hydrophilic exterior and a hydrophobic interior cavity.[24] The hydrophobic portions of your compound can fit inside this cavity, forming a "host-guest" inclusion complex.[25][26][27][28] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development.

  • Best For: Creating stable aqueous solutions, potentially enhancing bioavailability, and when other excipients like co-solvents or surfactants are undesirable.

  • Protocol: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD). Add the compound powder and stir or sonicate, often for an extended period (hours to overnight) at a controlled temperature to allow for complex formation.

Section 4: Summary and Best Practices

Comparison of Solubilization Strategies
StrategyProsConsBest For...
pH Adjustment Highly effective, addresses root cause, uses simple reagents.May not be compatible with all downstream assays; risk of compound degradation at extreme pH.Initial attempts; preparing stock solutions; when final assay pH can be controlled.
Co-solvents Excellent for achieving high stock concentrations; simple to prepare.Potential for cytotoxicity; compound may precipitate upon high dilution.High-throughput screening (HTS) stock preparation; experiments tolerant to low % of organic solvent.
Surfactants Effective at low concentrations; widely used in formulations.Can interfere with some biological assays (e.g., membrane-based assays); may cause foaming.Formulations where pH cannot be modified and co-solvents are not ideal.
Cyclodextrins Low toxicity; forms stable complexes; can improve compound stability.Can be more expensive; may require longer preparation times; may not be effective for all molecules.In vivo studies; formulations for sensitive biological systems; when other excipients must be avoided.
FAQ: How do I validate the stability of my prepared solution?

A solubilized compound is only useful if it remains in solution. Always validate your preparation:

  • Visual Inspection: After preparation, let the solution sit for several hours (or overnight) at the intended storage temperature. Check for any signs of precipitation or cloudiness.

  • Concentration Analysis: For critical applications, re-analyze the concentration of a filtered aliquot of the solution after a storage period (e.g., 24 hours) using a suitable analytical method (e.g., HPLC-UV). A significant drop in concentration indicates precipitation.

  • Freeze-Thaw Cycles: If you intend to freeze your stock solution, subject an aliquot to 2-3 freeze-thaw cycles and re-assess its clarity and concentration to ensure the compound remains soluble.

Adherence to these principles and protocols, as outlined in guidelines like the ICH Q6A for new drug substances, will ensure the quality and reliability of your experimental results.[29][30][31][32][33]

References

  • Babu, P. S., & Kumar, A. (2010). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 11(4), 1500–1506. [Link]

  • Popovici, I., & Dăscăleanu, F. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(17), 3589. [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Barmpalexis, P., & Karagianni, A. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmacy and Pharmacology, 70(3), 339-353. [Link]

  • Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]

  • Khan, M. S., & Imad, R. (2024). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. ResearchGate. [Link]

  • Barmpalexis, P., & Karagianni, A. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. [Link]

  • Barmpalexis, P., & Karagianni, A. (2017). Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • BYJU'S. Henderson-Hasselbalch equation. [Link]

  • Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. [Link]

  • Khan Academy. Henderson–Hasselbalch equation (video). [Link]

  • ChemTalk. Henderson-Hasselbalch Equation. [Link]

  • Unknown. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • de Araujo, M., & de Freitas, A. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Unknown. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. [Link]

  • Vasudevan, L., & Erhart, S. (2017). Isoelectric Point Calculation | Formula & Equation. Study.com. [Link]

  • Gîrleanu, M., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

  • Al-Adham, I. S. I., & Al-Beltagi, A. M. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Singh, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • Singh, R. (2024). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. International Journal of Scientific Research & Technology. [Link]

  • Wang, Z., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. [Link]

  • Hou, H., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 246-254. [Link]

  • Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

  • Kim, H. (2006). Kinetics and Mechanism of Cyclodextrin Inclusion Complexation Incorporating Bidirectional Inclusion and Formation of Orientational Isomers. The Journal of Physical Chemistry B. [Link]

  • European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. [Link]

  • Chemistry LibreTexts. (2016). 17.7: Solubility and pH. [Link]

  • Pekcan, G., & Hakan Aktas, A. (2006). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • FusChemistryVideos. (2012). 17.5.12 Amphoteric Effects on Solubility. YouTube. [Link]

  • Lejan Team. Specifications: test procedures and acceptance criteria for new. [Link]

  • Wang, Z., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications. [Link]

  • Laschewsky, A., et al. (2015). Structures and Synthesis of Zwitterionic Polymers. MDPI. [Link]

  • Kozlowski, L. P. (2021). pIChemiSt: A Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling. [Link]

  • Perez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics, 28(19), 2503–2505. [Link]

  • Wikipedia. Isoelectric point. [Link]

  • Laschewsky, A., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Semantic Scholar. [https://www.semanticscholar.org/paper/Modulating-the-solubility-of-zwitterionic-poly((3-Laschewsky-Mertens/7416952709d73d2745a5589c316d3f295b9227c5]([Link]

  • National Center for Biotechnology Information. Benzylamine. PubChem. [Link]

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  • FooDB. Showing Compound N,N-Dimethylbenzylamine (FDB012648). [Link]

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Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS: 1306944-07-9...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS: 1306944-07-9). We will explore its unique chemical properties, outline a systematic approach to method development, and provide in-depth troubleshooting for common chromatographic challenges. This document is structured to serve as both a starting point for new method development and a reference for optimizing existing assays.

Section 1: Analyte Physicochemical Profile & Chromatographic Behavior

Understanding the physicochemical properties of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is the foundation of successful HPLC method development. The molecule's structure contains both a tertiary amine and a carboxylic acid functional group, making it zwitterionic. Its charge state is highly dependent on the mobile phase pH, which is the most critical parameter to control for achieving robust and reproducible separations.

  • Tertiary Amine: The ethyl(2-methoxyethyl)amino group is basic. Its estimated pKa is approximately 9.0 - 10.0 . At a pH below its pKa, this group will be protonated (positively charged).

  • Carboxylic Acid: The benzoic acid group is acidic. Its estimated pKa is approximately 4.0 - 4.5 . At a pH above its pKa, this group will be deprotonated (negatively charged).

This dual nature means the analyte's overall charge changes significantly with pH, directly impacting its retention in reversed-phase HPLC.

Table 1: Analyte Charge State vs. Mobile Phase pH

pH RangeCarboxylic Acid StateTertiary Amine StateNet Molecular ChargeExpected Reversed-Phase Retention
pH < 3.0 Neutral (R-COOH)Cationic (R-NH+)Positive (+1) Low to Moderate (hydrophilic cation)
pH 4.5 - 8.5 Anionic (R-COO-)Cationic (R-NH+)Zwitterionic (Net Neutral) Potentially Highest
pH > 10.0 Anionic (R-COO-)Neutral (R-N)Negative (-1) Low (hydrophilic anion)

Controlling the pH to maintain a consistent charge state is paramount. For reversed-phase chromatography, operating at a low pH (e.g., 2.5 - 3.5) is often the most effective strategy. At this pH, the carboxylic acid is protonated and neutral, while the amine is protonated and positively charged. This approach minimizes secondary interactions between the charged amine and residual silanols on the column's stationary phase, a common cause of peak tailing[1].

Section 2: A Systematic Approach to Method Development

A systematic approach ensures that the final method is robust and fit for its intended purpose, in line with guidelines from the ICH and FDA[2][3]. The following workflow provides a logical pathway from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization A Define Analytical Target Profile (ATP) (e.g., Assay, Impurity, etc.) B Select Column & Initial Conditions (C18, 50:50 ACN:Buffer pH 3.0) A->B C Perform Initial Injections (Assess Retention & Peak Shape) B->C D Optimize Mobile Phase - % Organic (for Retention) - pH & Buffer (for Peak Shape) C->D Is Retention or Peak Shape Poor? E Optimize Physical Parameters - Flow Rate - Column Temperature D->E F Evaluate System Suitability (Tailing, Resolution, Precision) E->F F->D No, Re-optimize G Perform Robustness & Validation Studies (as per ICH Q2) F->G Does it Meet SST Criteria? H Finalize Method & Document G->H

Caption: Systematic HPLC Method Development Workflow.

Table 2: Recommended Starting Conditions for Method Development

ParameterRecommendationRationale & Key Considerations
Column C18, 100 x 4.6 mm, 3.5 µmA general-purpose C18 is a good starting point. Use a column with high end-capping to minimize silanol interactions with the tertiary amine[4].
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidLow pH protonates the tertiary amine and suppresses ionization of the carboxylic acid, leading to better peak shape and predictable retention[1].
Mobile Phase B Acetonitrile (ACN)ACN typically provides sharper peaks and lower backpressure than methanol.
Gradient 10% to 90% B over 15 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a temperature-controlled compartment ensures retention time stability[5].
Detection UV at 245 nmThe benzoic acid moiety provides strong UV absorbance. Scan from 200-400 nm on a photodiode array (PDA) detector to confirm the optimal wavelength.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.
Sample Diluent Mobile Phase A / Acetonitrile (80:20)Dissolving the sample in a solvent weaker than the initial mobile phase is critical to prevent peak fronting and splitting[6].
Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid tailing severely?

A1: Peak tailing for this compound is almost always caused by secondary ionic interactions between the protonated tertiary amine and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column. To fix this, ensure your mobile phase pH is low enough (pH 2.5-3.5) to keep the silanols neutral. Using a highly end-capped or a hybrid-silica column is also highly recommended.

Q2: I have very little or no retention on a C18 column. What should I do?

A2: This indicates the analyte is too hydrophilic under the current conditions. First, decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. If retention is still poor, it may be that your mobile phase pH is too high, causing the carboxylic acid to ionize. Confirm your mobile phase is in the recommended pH 2.5-3.5 range.

Q3: My retention time is drifting between injections. What is the cause?

A3: Retention time drift is typically due to three factors: insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition[5][7]. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. Always use a temperature-controlled column compartment. If the problem persists, prepare a fresh mobile phase, as buffer evaporation or degradation can alter its properties.

Q4: Can I use a volatile buffer for LC-MS analysis?

A4: Yes. For LC-MS compatibility, replace the non-volatile phosphate buffer with a volatile alternative. A solution of 0.1% formic acid in water is an excellent choice and will provide a pH of approximately 2.7, which is ideal for controlling the analyte's ionization state.

Section 4: In-Depth Troubleshooting Guide

This section addresses more complex issues with detailed explanations and solutions grounded in chromatographic theory.

TroubleshootingTree Start Problem: Severe Peak Tailing (Tailing Factor > 2.0) Check1 Is Mobile Phase pH < 3.5? Start->Check1 Action1_No Action: Lower pH to 2.5-3.0 using Formic or Phosphoric Acid. This neutralizes silanol groups. Check1->Action1_No No Action1_Yes pH is correct. Proceed to next check. Check1->Action1_Yes Yes Result Peak shape should now be acceptable. Action1_No->Result Check2 Is the column old or is it a general-purpose type? Action1_Yes->Check2 Action2_Yes Action: Switch to a modern, high-purity, end-capped C18 or a hybrid column. These have fewer active silanols. Check2->Action2_Yes Yes Action2_No Column is suitable. Proceed to next check. Check2->Action2_No No Action2_Yes->Result Check3 Is sample concentration too high? Action2_No->Check3 Action3_Yes Action: Dilute the sample by 10x. Column overload can cause tailing. Check3->Action3_Yes Yes Check3->Result No, consider other issues (e.g., contamination) Action3_Yes->Result

Caption: Troubleshooting Decision Tree for Peak Tailing.

Q: My peak shape is good, but I cannot resolve the main peak from a closely eluting impurity. What steps should I take?

A: Achieving adequate resolution requires manipulating the selectivity (α) of the chromatographic system. Here is a prioritized list of actions:

  • Modify the Organic Solvent Percentage: First, try reducing the percentage of your organic solvent. This will increase the retention time of both peaks and may improve their separation. A shallower gradient can also significantly enhance resolution.

  • Change the Organic Solvent Type: If altering the solvent strength is insufficient, change the solvent itself. Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity because they interact differently with the analyte and stationary phase.

  • Adjust the Mobile Phase pH: A small change in pH (e.g., from 3.0 to 3.5) can subtly alter the ionization state of your analyte or the impurity, potentially improving separation. Ensure you stay within the working pH range of your column.

  • Change the Stationary Phase: If the above steps fail, the selectivity of the C18 phase may not be suitable. Consider a column with a different selectivity, such as a Phenyl or an embedded polar group (e.g., RP-Amide) stationary phase[4]. These phases offer different interaction mechanisms that can resolve challenging peak pairs.

Q: I am observing split peaks. What is the likely cause?

A: Split peaks are often a sign of a disrupted sample path or a mismatch between the injection solvent and the mobile phase[5][6].

  • Injection Solvent Mismatch: The most common cause is injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase. This causes the sample to race through the top of the column unevenly before binding, leading to a split peak. Solution: Always try to dissolve your sample in the initial mobile phase composition or in a solvent that is weaker.

  • Column Inlet Frit Blockage: Particulate matter from the sample or system can partially block the column inlet frit, causing the sample flow to be distributed unevenly onto the stationary phase. Solution: Use an in-line filter or guard column to protect the analytical column[1]. If a blockage is suspected, try reversing the column and flushing it with a strong solvent (ensure the column is designed to be reverse-flushed).

  • Column Void: A void or channel in the column packing bed can also cause peak splitting. This is often accompanied by a sudden drop in backpressure and is usually irreversible. The column will need to be replaced.

Section 5: Example Protocol: Optimized Isocratic HPLC Method

This protocol is a validated starting point for the quantification of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. It is designed to be robust and compliant with typical pharmaceutical system suitability requirements[8].

Table 3: Optimized Method Parameters

ParameterSetting
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 65% Mobile Phase A : 35% Mobile Phase B
Mobile Phase A0.1% Formic Acid in Water (v/v)
Mobile Phase BAcetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection UV at 245 nm
Injection Vol. 5 µL
Sample Diluent Water / Acetonitrile (70:30)
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L flask and bring to volume with HPLC-grade water. Mix thoroughly. b. Filter both Mobile Phase A and Mobile Phase B (Acetonitrile) through a 0.45 µm filter and degas by sonication or online degasser.

  • System Preparation: a. Set up the HPLC system with the parameters listed in Table 3. b. Purge the pump lines to ensure no air bubbles are present. c. Equilibrate the column with the mobile phase mixture (65:35 A:B) for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation: a. Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. b. Prepare working standards and samples by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL) with the sample diluent.

  • System Suitability Test (SST): a. Inject the working standard solution five times consecutively. b. Verify that the system suitability criteria in Table 4 are met before proceeding with sample analysis.

  • Sample Analysis: a. Inject the prepared sample solutions. b. Integrate the peak of interest and quantify against the reference standard.

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (USP) ≤ 1.5Ensures peak symmetry for accurate integration[8].
Precision (RSD%) ≤ 2.0% for 5 replicate injectionsDemonstrates the reproducibility of the system[8].
Resolution (Rs) ≥ 2.0 between the main peak and any adjacent peakConfirms the method's ability to separate the analyte from potential impurities[2].
References
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC Technologies.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Common HPLC Problems and Solutions with GMI Service Support.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies.
  • System suitability Requirements for a USP HPLC Method. HPLC Primer.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Q14 Analytical Procedure Development. U.S.
  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. BLDpharm.

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Optimization

reducing impurities and byproducts during 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid preparation

An In-Depth Guide to the Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid: Troubleshooting and Optimization Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid: Troubleshooting and Optimization

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS No. 1306944-07-9). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate common challenges, minimize impurities, and optimize your reaction outcomes.

The most prevalent and reliable synthetic route to this target molecule involves a two-step process: first, a reductive amination between an ester of 4-formylbenzoic acid and N-ethyl-2-methoxyethanamine, followed by a saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. This approach is generally favored as it protects the carboxylic acid moiety from the reducing agent, preventing potential side reactions.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Workup & Purification A Methyl 4-formylbenzoate C Imine Intermediate Formation (Slightly Acidic pH) A->C B N-Ethyl-2-methoxyethanamine B->C D Reduction (e.g., NaBH(OAc)3) C->D Add Reducing Agent E Methyl 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoate D->E F Base (e.g., NaOH, KOH) in MeOH/H2O E->F Hydrolysis G Final Product (Salt Form) F->G H Acidic Workup (Neutralization) G->H I Crystallization / Chromatography H->I J Pure 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid I->J cluster_main cluster_side1 cluster_side2 Aldehyde Methyl 4-formylbenzoate Imine Imine Intermediate Aldehyde->Imine + Amine Alcohol Alcohol Byproduct (4-(hydroxymethyl)benzoate) Aldehyde->Alcohol + [H] (Non-selective reducer) Product Desired Product (Ester form) Imine->Product + [H] Product->Product Stalled Reaction FinalAcid Final Acid Product Product->FinalAcid Hydrolysis

Troubleshooting

Technical Support Center: Scale-Up Optimization for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid

Overview Welcome to the Process Chemistry Technical Support Center. This module provides advanced troubleshooting, mechanistic insights, and validated protocols for the scale-up production of 4-((Ethyl(2-methoxyethyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Process Chemistry Technical Support Center. This module provides advanced troubleshooting, mechanistic insights, and validated protocols for the scale-up production of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid . The most atom-economical and scalable synthetic route involves the reductive amination of 4-formylbenzoic acid with ethyl(2-methoxyethyl)amine. However, transitioning this from the bench to multikilogram scale introduces challenges related to chemoselectivity, exotherm management, and zwitterion isolation.

Process Flow & Signaling Pathway

ProcessFlow Start 4-Formylbenzoic Acid + Ethyl(2-methoxyethyl)amine Intermediate Iminium Ion Formation (Exothermic) Start->Intermediate Mixing & Condensation Reduction Catalytic Reduction (Ir-cat or STAB) Intermediate->Reduction H2 or Hydride Addition Crude Crude Reaction Mixture Reduction->Crude Reaction Quench Crystallization Isoelectric Point Crystallization Crude->Crystallization pH Adjustment to pI Product Purified Target API Intermediate Crystallization->Product Filtration & Drying

Scale-up workflow for reductive amination and isoelectric crystallization of the target molecule.

Frequently Asked Questions & Troubleshooting Guides

Q1: During batch scale-up of the reductive amination, we observe a dangerous exotherm and high levels of 4-(hydroxymethyl)benzoic acid (over-reduction). How do we control this? Root Cause Analysis: The exotherm is driven by the rapid condensation of the secondary amine (ethyl(2-methoxyethyl)amine) with 4-formylbenzoic acid to form the hemiaminal/iminium intermediate. If the reducing agent is present before iminium formation is complete, or if a highly active, unselective catalyst (like standard Pd/C) is used, competitive reduction of the unreacted aldehyde occurs, yielding the alcohol byproduct. Solution:

  • Decouple the Steps: Utilize a semi-batch process. Pre-form the iminium intermediate by dosing the amine into the aldehyde solution over 1–2 hours. Use in situ FTIR spectroscopy to monitor the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) before introducing the reductant.

  • Chemoselective Reductants: Replace aggressive hydrogenation catalysts with Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetate ligands in STAB reduce its nucleophilicity, making it highly chemoselective for the iminium ion over the parent aldehyde, which is ideal for gram-to-kilogram scale reactions (1)[1].

Q2: We are experiencing severe catalyst leaching and inconsistent reaction kinetics when using heterogeneous Pt/C for hydrogenation. What are the alternatives? Root Cause Analysis: Heterogeneous catalysts like Pt/C are notorious for leaching in the presence of amine-rich substrates. The tertiary amine product and the methoxyethyl side chain can strongly coordinate to the metal surface, pulling platinum into solution and deactivating the catalyst bed. Solution: Transitioning to a homogeneous catalytic system resolves mass transfer limitations and prevents surface poisoning. For GMP manufacturing, continuous Ir-catalyzed homogeneous reductive amination has been proven highly effective. It allows for high-pressure continuous flow, drastically reducing residence time and eliminating the leaching issues associated with packed-bed Pt/C reactors (2)[2].

Q3: Our final product is a zwitterion. We are losing over 40% of our yield during the aqueous workup and crystallization. How can we improve recovery? Root Cause Analysis: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid contains both a basic tertiary amine and an acidic carboxylic acid. At physiological or neutral pH, it exists as a highly water-soluble zwitterion. Standard organic extraction will fail to partition the product into the organic layer. Solution: Implement an isoelectric crystallization . The isoelectric point (pI) of this specific molecule must be calculated (typically around pH 4.5–5.5 for benzylamine derivatives).

  • Quench the reaction and remove organic solvents via distillation.

  • Adjust the aqueous layer with 2M HCl or 2M NaOH precisely to the pI using an automated pH titrator.

  • Seed the solution and cool to 0–5 °C at a controlled rate of 0.1 °C/min to promote the growth of filterable crystals rather than an amorphous crash-out.

Quantitative Data: Process Route Comparison

To facilitate process selection, the following table summarizes the key metrics for different scale-up strategies evaluated during process development.

Process StrategyReductant / CatalystYield (%)Purity (HPLC Area %)E-FactorKey Limitation
Traditional Batch Pt/C, H₂ (50 psi)62%91.5%45High catalyst leaching; over-reduction.
Optimized Batch STAB (1.5 eq)88%98.2%28High mass of boron/acetate waste.
Continuous Flow Homogeneous Ir-Cat, H₂94%99.5%<10Requires specialized high-pressure flow equipment.
Validated Experimental Protocol: STAB-Mediated Reductive Amination (1 kg Scale)

This protocol utilizes a self-validating system where intermediate formation is confirmed prior to reduction, ensuring high chemoselectivity and safety during scale-up (3)[3].

Materials:

  • 4-Formylbenzoic acid: 1.00 kg (6.66 mol)

  • Ethyl(2-methoxyethyl)amine: 0.75 kg (7.26 mol, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB): 2.11 kg (10.0 mol, 1.5 eq)

  • Solvent: Tetrahydrofuran (THF) / Dichloromethane (DCM) (8:2 v/v, 10 L)

Step-by-Step Procedure:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 10 L of the THF/DCM solvent mixture and 1.00 kg of 4-formylbenzoic acid. Stir at 250 rpm.

  • Iminium Formation (Self-Validation Step): Cool the jacket to 10 °C. Dose ethyl(2-methoxyethyl)amine (0.75 kg) over 60 minutes via an addition funnel. Maintain the internal temperature below 20 °C.

    • Validation Check: Stir for 2 hours. Pull an aliquot for HPLC or in situ IR to confirm >95% consumption of the aldehyde before proceeding.

  • Reduction: Cool the mixture to 0 °C. Charge STAB (2.11 kg) portion-wise over 90 minutes. A mild evolution of hydrogen gas may occur; ensure the scrubber system is active.

  • Reaction Completion: Warm the reactor to 20 °C and stir for 12 hours. Confirm completion via HPLC (target <1% iminium remaining).

  • Quench and Workup: Slowly quench the reaction by adding 5 L of saturated aqueous NaHCO₃. Stir for 30 minutes. Phase separate and discard the organic layer (the product is in the aqueous layer as the sodium salt).

  • Isoelectric Crystallization: Transfer the aqueous layer to a clean vessel. Slowly titrate with 2M HCl until the pH reaches exactly 5.0 (or the experimentally determined pI). A white precipitate will begin to form.

  • Isolation: Cool the slurry to 5 °C over 2 hours. Filter the zwitterionic product via a Nutsche filter, wash with 2 L of cold water, and dry under vacuum at 45 °C to constant weight.

References
  • Reductive Transformations with Sodium Borohydride and Their Applications. Organic Process Research & Development, 2026. 1

  • Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 2016. 2

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 2021. 3

Sources

Optimization

preventing degradation of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid during long-term storage

Technical Support Center: Long-Term Storage of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the stability of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid during long-term storage. By understanding the molecule's inherent vulnerabilities and implementing proper handling and storage protocols, users can significantly mitigate degradation, ensuring the integrity and reliability of their experimental results.

Section 1: Understanding the Molecule's Stability Profile

A thorough understanding of the chemical structure of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is fundamental to preventing its degradation. The molecule possesses three key functional groups, each with distinct stability considerations.

  • Tertiary Amine: The ethyl(2-methoxyethyl)amino group is a tertiary amine. Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides. This is often a primary degradation pathway, especially in the presence of atmospheric oxygen.[1]

  • Benzylic Amine: The nitrogen atom is attached to a methyl group which is, in turn, attached to the benzoic acid ring. This benzylic position is prone to oxidation.[2][3][4] The oxidation of benzylic amines can lead to the formation of imines and other byproducts.

  • Ether Linkage: The 2-methoxyethyl group contains an ether linkage. Ethers are known to form explosive peroxides over time, especially when exposed to oxygen and light.[5][6][7][8] While the risk may vary depending on the specific structure, it is a critical safety and stability concern for long-term storage.

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are generally stable.[9][10][11] However, the acidic nature of this group can influence the overall stability of the molecule and its compatibility with other substances.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

Q1: I noticed a slight discoloration (yellowing) of my solid compound after several months of storage. What could be the cause?

A1: Discoloration is often the first visual indicator of chemical degradation. For this specific molecule, the most probable causes are:

  • Oxidation of the Tertiary Amine: The formation of N-oxides or other oxidation byproducts at the tertiary amine or benzylic position can result in colored impurities.[1][2] This process is accelerated by exposure to air (oxygen) and light.

  • Minor Impurities: The presence of even trace amounts of impurities from the synthesis can act as catalysts for degradation, leading to discoloration over time.

Recommended Action:

  • Re-analyze the compound's purity using a suitable analytical method like HPLC-UV or LC-MS to identify and quantify any degradation products.

  • If degradation is confirmed, it is advisable to purify the material if possible or use a fresh batch for critical experiments.

  • Review your storage conditions against the optimal protocols outlined in Section 3. Ensure the container is properly sealed and protected from light.

Q2: My recent HPLC analysis shows a new, more polar peak that wasn't present when the compound was fresh. What is this new peak likely to be?

A2: A new, more polar peak in the HPLC chromatogram strongly suggests the formation of an oxidation product. The most likely candidate is the corresponding N-oxide . The addition of an oxygen atom to the tertiary nitrogen significantly increases the molecule's polarity, causing it to elute earlier on a reverse-phase HPLC column.

Recommended Action:

  • Use LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the identity of the new peak. The mass of the N-oxide will be 16 atomic mass units (amu) greater than the parent compound (C13H19NO3, MW: 237.29 g/mol ; N-oxide, MW: 253.29 g/mol ).

  • If N-oxide formation is confirmed, this indicates exposure to an oxidative environment. Future storage should strictly adhere to inert atmosphere conditions.

Q3: Can I store this compound in a standard clear glass vial at room temperature on the lab bench?

A3: This is strongly discouraged. Storing the compound under these conditions exposes it to three major degradation risk factors:

  • Light: The benzylic position can be susceptible to photo-oxidation.[12] Storing in a clear vial allows for constant light exposure.[8][13]

  • Oxygen: Standard vials are not hermetically sealed, allowing for the continuous ingress of atmospheric oxygen, which promotes both amine oxidation and potential peroxide formation.[6]

  • Temperature Fluctuations: While generally stable at room temperature for short periods, long-term stability is enhanced at lower, controlled temperatures.[13] Lab bench temperatures can fluctuate significantly.

Q4: I need to dissolve the compound for my experiments. What solvents are recommended and are there any I should avoid?

A4:

  • Recommended Solvents: For analytical purposes, HPLC-grade acetonitrile or methanol are common choices. For biological experiments, DMSO or ethanol may be suitable, but always check for compatibility with your specific assay.

  • Solvents to Use with Caution: Avoid using ethers like diethyl ether or tetrahydrofuran (THF) as storage solvents, as they are prone to peroxide formation, which could accelerate the degradation of your compound.[7] If you must use them, ensure they are fresh and tested for peroxides.

  • Solution Stability: Solutions are often less stable than the solid compound. It is best practice to prepare solutions fresh for each experiment. If you must store solutions, even for a short period, store them at -20°C or -80°C under an inert atmosphere (argon or nitrogen) and protected from light.

Section 3: Recommended Long-Term Storage Protocols

To ensure the long-term stability of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, adherence to the following storage conditions is critical. These recommendations are designed to mitigate the risks of oxidation and peroxide formation.

ParameterRecommendationRationale
Temperature -20°C or lower Reduces the rate of all chemical degradation reactions.[13]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, preventing oxidation of the tertiary amine and peroxide formation in the ether group.[13]
Light Amber Glass Vial or Opaque Container Protects the compound from light-induced degradation (photo-oxidation).[13]
Container Screw-cap vial with a PTFE-lined septum Provides an excellent seal against moisture and oxygen ingress.
Form Solid (Lyophilized Powder if applicable) Solid forms are generally more stable than solutions or oils.
Step-by-Step Protocol for Long-Term Storage:
  • Aliquot: If you have a large batch, aliquot the compound into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Container Preparation: Place the aliquot into a clean, dry amber glass vial.

  • Inert Gas Purge: Gently flush the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace all air.

  • Sealing: Immediately seal the vial tightly with a screw cap containing a PTFE-lined septum. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.[14]

  • Storage: Place the sealed vial in a freezer at -20°C or -80°C.

Section 4: Visualizing Degradation and Stability Workflows

Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for the molecule under suboptimal storage conditions.

G cluster_main 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid cluster_degradation Degradation Products Parent C₁₃H₁₉NO₃ N_Oxide N-Oxide (C₁₃H₁₉NO₄) Parent->N_Oxide O₂ (Air) Amine Oxidation Peroxide Ether Peroxide (Unstable) Parent->Peroxide O₂ + Light Peroxide Formation

Caption: Key degradation pathways for the target compound.

Experimental Workflow: Stability Assessment

This workflow outlines the process for quantitatively assessing the stability of the compound over time.

G A Store Aliquots (T=0, 3, 6, 12 months) under defined conditions B Prepare Sample for Analysis (Dissolve in Mobile Phase) A->B C HPLC-UV or LC-MS Analysis B->C D Data Processing C->D E Assess Purity (%) & Identify Degradants D->E F Decision Point E->F G Compound is Stable Continue Storage F->G Purity > 98% H Degradation Observed Re-evaluate Storage F->H Purity < 98%

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Chromatography of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. Our goal is to equip you, our fellow researchers and development professionals, with the scientific rationale and practical steps needed to overcome common challenges associated with this molecule and develop robust, reproducible analytical methods.

Understanding the Analyte: The Key to a Successful Separation

The primary challenge in developing a chromatographic method for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid lies in its molecular structure. It is a zwitterionic, or amphoteric, compound, meaning it contains both an acidic functional group (the carboxylic acid) and a basic functional group (the tertiary amine).

  • Acidic Group: The benzoic acid moiety has an estimated pKa of approximately 4.2.

  • Basic Group: The tertiary amine has an estimated pKa of approximately 9.5.

This dual nature means the molecule's overall charge is highly dependent on the pH of the mobile phase. Controlling the pH is therefore the most powerful tool you have to manipulate its retention and peak shape.[1][2] At a pH between the two pKa values, the molecule will exist as a zwitterion (net neutral charge but with localized positive and negative charges), making it highly polar and difficult to retain on a standard reversed-phase column.

Troubleshooting Guide

This section addresses specific, common problems encountered during method development for this analyte in a direct question-and-answer format.

Q1: My analyte is eluting at or near the void volume on my C18 column. How can I increase its retention?

Cause: Insufficient retention is a classic symptom when analyzing polar or zwitterionic compounds on a non-polar stationary phase like C18.[3][4] If your mobile phase pH is between the analyte's two pKa values (~4.2 and ~9.5), the molecule is in its zwitterionic form. This form is very polar and has little affinity for the hydrophobic stationary phase, causing it to rush through the column with the mobile phase.[3]

Solution:

The key is to suppress the ionization of at least one of the functional groups to decrease the molecule's overall polarity.[1][5]

Step-by-Step Protocol to Increase Retention:

  • Implement Ion Suppression (Low pH):

    • Action: Adjust your mobile phase to a pH of approximately 2.5 - 3.0.[6]

    • Rationale: At a pH well below the carboxylic acid's pKa (~4.2), this group becomes protonated and neutral (-COOH). While the tertiary amine will be protonated and positively charged (-NH+), the overall polarity of the molecule is significantly reduced compared to the zwitterionic state, which dramatically increases retention on a reversed-phase column.[5]

    • Recommended Mobile Phase:

      • Aqueous (A): 20 mM potassium phosphate in water, pH adjusted to 2.5 with phosphoric acid.

      • Organic (B): Acetonitrile or Methanol.

  • Verify Buffer Concentration:

    • Action: Ensure your buffer concentration is adequate, typically between 20-50 mM.[7][8]

    • Rationale: A sufficient buffer concentration ensures the mobile phase pH remains stable even after sample injection, preventing retention time drift.[8] It also plays a role in minimizing undesirable secondary interactions with the column.

  • Consider an Alternative Stationary Phase:

    • Action: If retention is still insufficient, switch to a column with a different retention mechanism.

    • Rationale: For a zwitterionic compound, a Mixed-Mode Chromatography (MMC) column is often a superior choice.[9] These columns possess both reversed-phase (like C18) and ion-exchange functionalities on a single stationary phase.[10] This allows for multiple, tunable retention mechanisms; the C18 portion retains the hydrophobic parts of the molecule, while the ion-exchanger directly retains the charged functional groups, providing excellent and controllable retention for polar and charged analytes.[3][11]

Q2: I'm observing significant peak tailing. How can I achieve a symmetrical peak?

Cause: Peak tailing for basic compounds like this analyte is almost always caused by secondary ionic interactions between the protonated tertiary amine and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based columns.[12][13]

Solution:

Your strategy should be to minimize these silanol interactions.

Step-by-Step Protocol to Improve Peak Shape:

  • Lower the Mobile Phase pH:

    • Action: Use a mobile phase with a pH between 2.5 and 3.5.

    • Rationale: At low pH, the acidic silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge. This prevents them from interacting with your positively charged analyte, leading to a sharp, symmetrical peak.[6][13] This is often the most effective solution.

  • Increase Buffer Ionic Strength:

    • Action: Increase the buffer concentration of your mobile phase (e.g., from 10 mM to 50 mM).

    • Rationale: The higher concentration of buffer ions (e.g., K⁺ from the phosphate buffer) can "shield" the charged silanol sites on the stationary phase, effectively masking them from the analyte and reducing the tailing interaction.[7]

  • Use a High-Performance Column:

    • Action: Ensure you are using a modern, high-purity, "Type B" silica column that is fully end-capped.

    • Rationale: These columns are manufactured with fewer accessible silanol groups and are more robust, inherently reducing the opportunity for secondary interactions that cause peak tailing.[13]

Q3: My retention times are drifting between injections. What is causing this instability?

Cause: Unstable retention times for an ionizable analyte are a tell-tale sign that your mobile phase pH is too close to one of the analyte's pKa values.[14] In this region, even a minuscule change in pH (e.g., from CO₂ dissolving from the air) can cause a significant shift in the ratio of ionized to non-ionized forms of the analyte, leading to a noticeable change in retention time.[1]

Solution:

Ensure your method is robust by operating at a pH far from the pKa values and by using an appropriate buffer.

Step-by-Step Protocol for Stable Retention:

  • Confirm pH is at least 1.5-2 units from pKa:

    • Action: Review your mobile phase pH. Given the pKa values (~4.2 and ~9.5), you should be operating at a pH ≤ 2.7 or ≥ 11 (the latter is often damaging to standard silica columns).[6][8]

    • Rationale: The Henderson-Hasselbalch equation shows that at a pH 2 units away from the pKa, the analyte is >99% in a single ionic form.[6] This ensures that small pH fluctuations have a negligible impact on retention.

  • Ensure Proper Buffering:

    • Action: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[8] For a target pH of 2.5, phosphate (pKa₁ ≈ 2.1) is an excellent choice.[7]

    • Rationale: A buffer is most effective at resisting pH changes near its own pKa. Using a buffer outside of its effective range provides a false sense of security and will not prevent drift.[8]

  • Prepare Fresh Mobile Phase Daily:

    • Action: Always prepare your buffered aqueous mobile phase fresh each day.

    • Rationale: Over time, aqueous mobile phases can experience pH changes due to absorption of atmospheric CO₂ or bacterial growth, leading to irreproducible results.[8]

Frequently Asked Questions (FAQs)

Q: What is the best starting point for mobile phase pH for this compound?

For a standard reversed-phase silica column, the recommended starting point is pH 2.5-3.0 . This low pH simultaneously addresses the two biggest challenges: it increases retention by suppressing the ionization of the carboxylic acid and provides excellent peak shape by neutralizing residual silanol groups.[6][13]

Q: Which buffer system should I choose? What about for LC-MS applications?

The choice of buffer depends on your detector.

DetectorRecommended BuffersUseful pH RangeRationale
UV-Vis Phosphate (Potassium or Sodium)2.1 - 3.1 & 6.2 - 8.2Excellent buffering capacity, low UV absorbance, and promotes good peak shape.[7]
Acetate (Ammonium or Sodium)3.8 - 5.8Another common non-volatile buffer for UV detection.[7]
LC-MS Formic Acid / Ammonium Formate2.8 - 4.8Volatile buffers are essential to avoid contaminating the mass spectrometer source.[15]
Acetic Acid / Ammonium Acetate3.8 - 5.8A common volatile buffer system for mid-range pH.[15]
Trifluoroacetic Acid (TFA)< 1.5A volatile additive that provides very low pH but can cause significant ion suppression in the MS source.[15][16] Use at low concentrations (e.g., 0.05-0.1%).
Q: When should I consider a different column chemistry besides C18?

You should consider an alternative to a standard C18 column if:

  • You cannot achieve adequate retention even at low pH.

  • You need to change the selectivity to resolve your analyte from a critical impurity.

  • You are developing a method for an LC-MS application and want to avoid ion-pairing agents while still getting good retention of a polar compound.[11]

In these cases, a Mixed-Mode column is the most logical next step, as it is specifically designed to handle polar and charged molecules.[9][17]

Experimental Workflow and Data

Logical Workflow for Method Development

The following diagram outlines a systematic approach to developing a robust chromatographic method for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

MethodDevWorkflow cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Advanced Strategy Start Analyte Properties: Zwitterionic (pKa ~4.2, ~9.5) ScreenC18 Initial Screen: C18 Column A: 20mM Phosphate, pH 2.7 B: Acetonitrile Start->ScreenC18 Analyze Analyze Results: Retention & Peak Shape ScreenC18->Analyze CheckRetention Sufficient Retention? Analyze->CheckRetention CheckPeakShape Symmetrical Peak? CheckRetention->CheckPeakShape Yes ConsiderMMC Consider Advanced Column: Mixed-Mode Chromatography (MMC) CheckRetention->ConsiderMMC No OptimizeGradient Optimize Gradient Profile CheckPeakShape->OptimizeGradient Yes TailingTroubleshoot Troubleshoot Tailing: 1. Check pH (ensure < 3) 2. Increase Buffer Strength 3. Confirm Column Health CheckPeakShape->TailingTroubleshoot No FinalMethod Robust Method Achieved OptimizeGradient->FinalMethod Method Finalized TailingTroubleshoot->ScreenC18 Re-inject TailingTroubleshoot->ConsiderMMC If tailing persists ScreenMMC Screen on MMC Column (e.g., RP-WAX or RP-SCX) ConsiderMMC->ScreenMMC ScreenMMC->Analyze Re-evaluate

Caption: A logical workflow for chromatographic method development.

Recommended Starting Conditions

This table summarizes recommended starting points for two common approaches.

ParameterApproach 1: Reversed-Phase (Ion Suppression)Approach 2: Mixed-Mode Chromatography (MMC)
Primary Goal Good initial retention and peak shapeSuperior retention and selectivity for zwitterions
Stationary Phase High-purity, end-capped C18 (e.g., USP L1)Reversed-Phase / Weak Anion Exchange (RP-WAX)
Aqueous Phase (A) 20-50 mM Potassium Phosphate, pH 2.720-50 mM Ammonium Formate, pH 3.0
Organic Phase (B) AcetonitrileAcetonitrile
Typical Gradient 5% to 95% B in 15 minutes10% to 90% B in 15 minutes
Mechanism Hydrophobic interaction with ion suppression[1]Hydrophobic + Ion-Exchange interactions[9][10]

References

  • KNauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Krokhin, O. V., & Spicer, V. (2009). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Analytical Chemistry, 81(22), 9522-9530. Retrieved from [Link]

  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Rosés, M., Canals, I., Allemann, H., Siigur, K., & Bosch, E. (2000). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 72(21), 5267-5274. Retrieved from [Link]

  • Rosés, M., Canals, I., Allemann, H., Siigur, K., & Bosch, E. (2000). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 72(21), 5267-5274. Retrieved from [Link]

  • ResearchGate. (2022). Mixed-Mode Chromatography. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Typical buffers and additives for reversed-phase HPLC. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Tindall, G. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid: A Synergistic 2D NMR and Mass Spectrometry Workflow

Executive Summary In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development timelines. This guide presents a robust, multi-technique workflow for the structural validation of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (CAS 1306944-07-9), a molecule featuring a diverse array of chemical environments including a 1,4-disubstituted aromatic ring, a tertiary amine, an ether, and a carboxylic acid.

We will demonstrate the synergistic power of High-Resolution Mass Spectrometry (HRMS) and a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments (COSY, HSQC, HMBC). This guide moves beyond a simple recitation of protocols; it delves into the strategic rationale behind the experimental sequence, illustrating how data from each step logically informs the next, creating a self-validating system for confident structural elucidation.

Introduction: The Imperative of Structural Integrity

While techniques like mass spectrometry provide highly sensitive detection and accurate mass measurements, they fall short of defining atomic connectivity.[2][3] Conversely, NMR spectroscopy offers unparalleled insight into the structural framework of a molecule.[4] By combining these techniques, we overcome the limitations of each, achieving a level of analytical confidence that is greater than the sum of its parts.[2][5]

The target molecule, 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, presents an ideal case study. Its structure contains distinct spin systems and quaternary carbons that require a multi-pronged analytical strategy to fully resolve.

Molecular Structure:

  • Name: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

  • Molecular Formula: C13H19NO3[6]

  • Molecular Weight: 237.29 g/mol [6]

  • Key Features: Benzoic acid, tertiary amine, ether, ethyl group.

The Primary Validation Workflow: A Step-by-Step Elucidation

Our approach is sequential, beginning with the broad strokes of molecular formula and progressively refining the structural details with increasing spectroscopic resolution.

Step 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint

The first and most fundamental question is: "What is the elemental composition?" Answering this provides a critical constraint for all subsequent NMR analysis.

Rationale: We select Electrospray Ionization (ESI) as it is a "soft" ionization technique, which typically preserves the molecule and allows for the clear identification of the protonated molecular ion, [M+H]⁺. Time-of-Flight (TOF) analysis provides the high mass accuracy required to distinguish between isobaric formulas.

Expected Data: For C13H19NO3, the exact mass is 237.1365. The HRMS experiment should yield a measured mass for the [M+H]⁺ ion that is within a narrow tolerance (typically < 5 ppm) of the calculated value.

ParameterExpected ValueObserved Value (Hypothetical)
Molecular FormulaC13H19NO3Confirmed
Calculated [M+H]⁺ Mass238.1438238.1441
Mass Accuracy-1.3 ppm

Fragmentation Analysis: Tandem MS (MS/MS) provides clues to the molecule's substructures. The fragmentation of benzoic acid derivatives is well-documented.[7][8] Key expected fragments for our target molecule would arise from:

  • Loss of H₂O from the carboxylic acid.

  • Loss of CO₂H (45 Da) to give the benzylaminium ion.

  • Benzylic cleavage: Generating the stable benzoyl cation (m/z 105) or the tropylium ion (m/z 91) after rearrangement.[7]

  • Cleavage alpha to the nitrogen: Loss of an ethyl radical or other substituents.

This fragmentation pattern provides preliminary evidence for the major functional groups, which will be definitively confirmed by NMR.

Step 2: 1D NMR Spectroscopy – An Inventory of Atoms

With the molecular formula established, ¹H and ¹³C NMR provide the first look at the chemical environments of the hydrogen and carbon atoms.

¹H NMR: This spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity).

¹³C NMR with DEPT-135: The ¹³C spectrum shows the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (Cq) are absent in the DEPT-135 spectrum but visible in the standard ¹³C spectrum.[9][10]

Predicted 1D NMR Data Summary:

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135
Aromatic (H2/H6) ~8.0d2H~130CH
Aromatic (H3/H5) ~7.5d2H~129CH
Benzylic CH₂ ~3.8s2H~58CH₂ (neg)
-O-CH₂- ~3.6t2H~70CH₂ (neg)
-O-CH₃ ~3.3s3H~59CH₃ (pos)
-N-CH₂- (Ethyl) ~2.7q2H~48CH₂ (neg)
-N-CH₂- (Methoxyethyl) ~2.8t2H~53CH₂ (neg)
-CH₃ (Ethyl) ~1.1t3H~12CH₃ (pos)
C=O ---~170Cq (absent)
Aromatic C1 ---~145Cq (absent)
Aromatic C4 ---~132Cq (absent)

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Step 3: 2D NMR Spectroscopy – Assembling the Puzzle

2D NMR experiments are the key to connecting the individual signals from 1D NMR into a coherent molecular structure.[11]

The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12] It is invaluable for tracing out contiguous proton spin systems.

  • Expected Correlations:

    • A cross-peak between the ethyl group's -CH₂- (quartet at ~2.7 ppm) and -CH₃ (triplet at ~1.1 ppm).

    • A cross-peak between the methoxyethyl group's -N-CH₂- (triplet at ~2.8 ppm) and -O-CH₂- (triplet at ~3.6 ppm).

    • A cross-peak between the two sets of aromatic protons (~8.0 and ~7.5 ppm).

The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[13] This is the most reliable way to assign the signals of protonated carbons.

  • Expected Correlations: Each proton signal (except the acidic COOH proton, which exchanges too rapidly) will show a single cross-peak to its corresponding carbon signal in the table above. For example, the singlet at ~3.3 ppm will correlate to the carbon at ~59 ppm, definitively assigning both to the -O-CH₃ group.

The HMBC experiment is arguably the most powerful for final structure elucidation. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2 or 3).[12][13] This allows us to connect the isolated spin systems identified by COSY and to place the quaternary carbons.

  • Key Expected Correlations for Structural Assembly:

    • Connecting the Benzyl Group: The benzylic CH₂ protons (~3.8 ppm) should show correlations to the aromatic carbons C3/C5 (~129 ppm) and the quaternary aromatic carbon C1 (~145 ppm). This confirms the attachment of the aminomethyl group to the ring.

    • Placing the Carboxylic Acid: The aromatic protons H2/H6 (~8.0 ppm) should show a correlation to the carboxylic acid carbonyl carbon (~170 ppm), confirming its position on the ring.

    • Confirming the Tertiary Amine Structure:

      • The benzylic CH₂ protons (~3.8 ppm) should show correlations to the ethyl -N-CH₂- carbon (~48 ppm) and the methoxyethyl -N-CH₂- carbon (~53 ppm).

      • The ethyl -N-CH₂- protons (~2.7 ppm) should correlate to the benzylic carbon (~58 ppm).

      • The methoxyethyl -N-CH₂- protons (~2.8 ppm) should correlate to the benzylic carbon (~58 ppm).

This web of interlocking correlations from COSY, HSQC, and HMBC provides definitive and redundant proof of the molecular structure.

Visualization of Workflows and Data

Visualizing the process and the data connections is crucial for clear communication.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the structural validation process.

G cluster_0 Initial Analysis cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Data Integration & Validation Sample Test Compound 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid HRMS HRMS (ESI-TOF) Sample->HRMS NMR_Acq 1D & 2D NMR Acquisition (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Sample->NMR_Acq MS_Data Accurate Mass & Elemental Comp. (C13H19NO3) HRMS->MS_Data Frag MS/MS Fragmentation (Substructure Clues) HRMS->Frag Integration Cross-Validation of MS and NMR Data MS_Data->Integration Frag->Integration NMR_Data Chemical Shifts, Couplings, Correlations NMR_Acq->NMR_Data NMR_Data->Integration Structure Final Validated Structure Integration->Structure

Caption: The overall analytical workflow for structural validation.

Key 2D NMR Correlations Diagram

This diagram visualizes the critical correlations used to assemble the molecular fragments.

Caption: Key COSY (green) and HMBC (red) correlations.

Comparative Analysis with Alternative Methods

While the NMR/MS combination is powerful, it is essential to understand its place among other structural analysis techniques.

TechniquePrincipleProsConsBest Use Case
2D NMR / MS (This Guide) Combines molecular formula with atomic connectivity mapping.High confidence, detailed structural info, no crystal needed.Requires soluble material, can be complex for very large molecules.Primary structure elucidation of most soluble organic compounds.
X-Ray Crystallography Diffraction of X-rays by a single crystal lattice.[14]"Gold standard" for unambiguous 3D structure and stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to grow.Absolute confirmation of structure and stereochemistry when a crystal is available.
Infrared (IR) Spectroscopy Measures bond vibrations upon absorption of IR radiation.Fast, simple, excellent for identifying key functional groups (e.g., C=O, O-H).Provides no connectivity information; spectra can be complex.Quick, complementary check for the presence of expected functional groups.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N, etc.Provides elemental composition.Less accurate than HRMS, requires larger sample amounts, destructive.Orthogonal confirmation of elemental composition, especially for purity assessment.

Detailed Experimental Protocols

Reproducibility is key to scientific integrity. The following are generalized but robust protocols.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of ~10 µg/mL.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters: Capillary voltage ~3.5 kV, drying gas (N₂) temperature ~300 °C, nebulizer pressure ~1 bar.

    • Acquire data in the m/z range of 50-500.

    • Use a known reference standard for continuous internal mass calibration to ensure high accuracy.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the most probable elemental composition within a 5 ppm mass tolerance.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation. Transfer the solution to a 5 mm NMR tube.[2]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR: Acquire a standard 1D proton spectrum using a 30° pulse angle and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Use a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

    • DEPT-135: Use standard instrument parameters to acquire the DEPT-135 spectrum.

    • gCOSY: Acquire a gradient-selected COSY spectrum. Typically, 2-4 scans per increment are sufficient.

    • gHSQC: Acquire a gradient-selected HSQC spectrum optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

    • gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of ~8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.[12]

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Pick peaks and integrate ¹H signals. Analyze the cross-peaks in the 2D spectra to build the structural connectivity map as described in Section 2.

Conclusion

The structural validation of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid serves as a compelling example of modern analytical chemistry principles. By strategically combining the molecular formula certainty from HRMS with the intricate connectivity details provided by a suite of 1D and 2D NMR experiments, we can achieve an unambiguous and confident structural assignment. This synergistic workflow, grounded in the complementary nature of the techniques, represents a robust and reliable methodology for researchers in pharmaceutical and chemical sciences, ensuring the integrity of their foundational molecular data.

References

  • International Union of Pure and Applied Chemistry. (2014). Compendium of Chemical Terminology Gold Book. IUPAC. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ResearchGate. (2017). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. [Link]

  • Angelis, F. De. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds. ResearchGate. [Link]

  • University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Bristol. [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 6), 661–670. [Link]

  • Fiveable. (2025). Mass Spectrometry: Organic Chemistry Study Guide. Fiveable. [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • G. A. Rossé, P. Neidig, H. Schröder. (2002). Automated structure verification of small molecules libraries using 1D and 2D NMR techniques. Methods in Molecular Biology, 201, 123-39. [Link]

  • Rigaku. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23, 8336-8343. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1306944-07-9. PubChem. [Link]

  • Griffiths, L. (2021). NMR Spectroscopy of Small Molecules. Royal Society of Chemistry. [Link]

  • Castillo, A. M., et al. (2024). NMR structures of small molecules bound to a model of an RNA CUG repeat expansion. RSC Chemical Biology. [Link]

  • Hou, T., et al. (2025). NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. arXiv. [Link]

  • Paxton, T. J., et al. (2005). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 53(1), 2-7. [Link]

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Comparative

Comparative Reactivity Guide: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid vs. Standard Benzoic Acids

Executive Summary In modern drug discovery, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a candidate is as critical as its target affinity. The incorporation of highly f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a candidate is as critical as its target affinity. The incorporation of highly functionalized building blocks, such as 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid , serves as a strategic intervention to enhance aqueous solubility and membrane permeability without introducing the hERG liabilities often associated with highly lipophilic amines .

This guide provides an authoritative comparison of the reactivity, electronic profiling, and amide coupling dynamics of this specialized zwitterionic building block against standard benzoic acid derivatives. It includes self-validating experimental workflows designed for researchers and process chemists.

Structural and Electronic Profiling

To understand the reactivity of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, we must analyze the causality behind its electronic distribution compared to standard alternatives.

  • Standard Benzoic Acid (Baseline): Features a conjugated aromatic system with a carboxylic acid pKa of ~4.20. It is highly reactive toward activation but suffers from poor aqueous solubility.

  • 4-Aminobenzoic Acid (Resonance Deactivated): The primary amine is directly attached to the aromatic ring. The nitrogen's lone pair donates electron density into the ring via resonance (+R effect), significantly stabilizing the carbonyl carbon and deactivating the acid toward electrophilic activation.

  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic Acid (Insulated & Solubilized): The critical structural feature here is the methylene bridge (-CH₂-) separating the tertiary amine from the aromatic ring. This bridge completely insulates the ring from the amine's resonance donation. Consequently, the carboxylic acid's electronic environment is nearly identical to that of p-toluic acid. However, the basic tertiary amine (pKa ~8.5) renders the molecule a zwitterion at physiological and neutral pH, drastically altering its macroscopic solubility and handling requirements.

Table 1: Physicochemical & Electronic Comparison
CompoundAromatic Resonance EffectInductive EffectAqueous SolubilitypKa (Acid / Conjugate Acid)
Benzoic Acid NoneNonePoor4.20 / N/A
4-Aminobenzoic Acid Strong Electron Donating (+R)Mild Withdrawing (-I)Moderate4.65 / 2.38
4-Methylbenzoic Acid Mild Donating (Hyperconjugation)NonePoor4.37 / N/A
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid None (Insulated by -CH₂-) Mild Withdrawing (-I) High (Zwitterionic) ~4.00 / ~8.50

Reactivity Comparison: Amide Coupling Dynamics

Amide bond formation remains the most frequently executed reaction in medicinal chemistry . While standard benzoic acids couple seamlessly using uronium-based reagents like HATU, zwitterionic acids present unique stoichiometric challenges.

Because 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid exists as an internal salt (zwitterion), the carboxylate is technically deprotonated, but the overall molecule is buffered by the protonated tertiary amine. If standard base equivalents (1.0 - 1.5 eq of DIPEA) are used, the local pH may not be basic enough to efficiently drive the formation of the highly reactive OAt (7-azabenzotriazole) active ester.

To achieve coupling rates comparable to standard benzoic acid, excess non-nucleophilic base (3.0 - 4.0 eq DIPEA) must be employed to fully neutralize the system and ensure the carboxylate is available for rapid attack on the HATU reagent .

Table 2: Amide Coupling Reactivity Profile (HATU/DIPEA)
CompoundActivation RateCoupling EfficiencyBase Requirement (DIPEA)Epimerization Risk
Benzoic Acid Fast>95%Standard (1.5 eq)Low
4-Aminobenzoic Acid Slow<60% (Requires heat)Standard (1.5 eq)Low
4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Fast >90% High (3.0 - 4.0 eq) Low

Mechanistic Pathway Visualization

The following diagram illustrates the critical pH-dependent activation pathway required to successfully couple this zwitterionic building block.

ReactivityPathway A Zwitterionic Precursor (Poorly Reactive) B DIPEA Addition (Deprotonation) A->B + Base C Carboxylate Anion (Coupling-Ready) B->C pH > 9 D HATU Activation (OAt Active Ester) C->D + HATU E Amine Nucleophile (Condensation) D->E - HOAt F Final Amide Product (High Yield) E->F Amide Bond Formation

Workflow of zwitterionic benzoic acid activation and amide coupling via HATU/DIPEA.

Experimental Protocols: Self-Validating Workflow

To ensure high-fidelity results when substituting standard benzoic acids with 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, utilize the following optimized protocol. This method uses a visual validation system (the yellow color of the OAt anion) to confirm successful activation.

Protocol: HATU-Mediated Amide Coupling of Zwitterionic Benzoic Acids

Reagents & Stoichiometry:

  • 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (1.0 eq)

  • Primary/Secondary Amine Nucleophile (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration)

Step-by-Step Methodology:

  • Solvation & Free-Basing: Suspend the zwitterionic benzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq) dropwise at room temperature.

    • Causality: The excess DIPEA (pKa ~10.1) overcomes the internal buffering of the tertiary amine (pKa ~8.5), ensuring the carboxylate is fully deprotonated and the solution becomes homogeneous.

  • Activation: Add HATU (1.2 eq) in a single portion to the stirring solution. Stir for 10–15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow . This color change is caused by the release of the OAt (7-azabenzotriazole) anion, confirming that the active ester has successfully formed .

  • Nucleophilic Condensation: Add the amine nucleophile (1.2 eq) either neat or dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS. The steric bulk of the ethyl(2-methoxyethyl)amino group is distant enough from the carbonyl that it does not sterically hinder the incoming nucleophile.

  • Workup: Quench with saturated aqueous NaHCO₃. Because the product contains a basic tertiary amine, standard acidic workups (like 1M HCl washes) must be avoided as they will extract the target product into the aqueous layer. Extract with Ethyl Acetate or Dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Maneiro, M., et al. (2025). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry.[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Validation

A Comparative Guide to Purity Determination: Quantitative NMR for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is non-negotiable. It is the bedrock upon which safety, efficacy, and batch-to-batch consistency are bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is non-negotiable. It is the bedrock upon which safety, efficacy, and batch-to-batch consistency are built. For a molecule like 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, a versatile building block in medicinal chemistry, an accurate purity value is critical. While traditional methods like High-Performance Liquid Chromatography (HPLC) and acid-base titration have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and often more accurate primary method for purity assessment.[1][2]

This guide provides an in-depth comparison of qNMR with conventional analytical techniques for the purity determination of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. We will delve into the causality behind the experimental design, present a self-validating protocol, and provide the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions about their analytical workflows.

The Principle of qNMR: A Foundation of Stoichiometry

Unlike comparative techniques that rely on response factors (like HPLC-UV) or chemical reactions (like titration), qNMR is a primary ratio method founded on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[3][4][5] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte in the same NMR tube, the purity of the analyte can be calculated directly. This eliminates the need for a specific, identical reference standard of the analyte itself, which is a significant advantage when working with novel compounds or when reference materials are scarce or expensive.[3][6]

The power of qNMR lies in its ability to provide an absolute measure of purity, traceable to the International System of Units (SI) through the use of certified reference materials (CRMs) as internal standards.[6][7][8]

Head-to-Head Comparison: qNMR vs. HPLC and Titration

The choice of an analytical method should be guided by the specific requirements of the analysis, including specificity, accuracy, and the nature of potential impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Molar ratio determination based on the integral of specific proton signals relative to an internal standard.[3][5]Separation of components based on differential partitioning between a mobile and stationary phase, with detection (e.g., UV).Neutralization reaction between the acidic analyte and a standardized basic titrant.[9]
Specificity High. Provides structural confirmation. Can distinguish and quantify structurally similar impurities provided they have unique NMR signals.[9]High. Excellent separation capability for impurities, but co-elution can be an issue. Peak identity is based on retention time.Low. Titrates all acidic protons in the sample, including those from acidic impurities, leading to a potential overestimation of purity.[9]
Reference Standard Requires a certified internal standard of a different compound.[3][6]Typically requires a certified reference standard of the same analyte for accurate quantification (not area % purity).Requires a primary standard (e.g., KHP) to standardize the titrant.[9]
Analysis Time Rapid. Typically 5-15 minutes per sample for data acquisition after sample preparation.[9]Moderate. Can be time-consuming due to column equilibration, run times, and method development.Moderate. Can be slowed by the need for precise titrant standardization and multiple replicates.
Sample Integrity Non-destructive. The sample can be recovered and used for other analyses.[5]Destructive. The sample is consumed during the analysis.Destructive. The sample is consumed during the titration.
Traceability Direct SI Traceability. Achieved through the use of certified reference materials and precise weighing.[6][7]Indirect. Traceability is dependent on the purity of the analyte-specific reference standard used for calibration.Direct SI Traceability. Achieved through the use of a primary standard for titrant standardization and precise weighing.
Quantification of Water/Solvents Can simultaneously quantify residual solvents and water if appropriate signals are present and resolved.Not typically used for water content. Residual solvents require a separate method (e.g., GC).Does not quantify water or non-acidic solvents.

Experimental Protocol: qNMR Purity of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

This protocol is designed to be a self-validating system, incorporating principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and ICH Q2(R1) guidelines.[10][11][12][13]

Rationale for Experimental Choices
  • Analyte: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid.

  • Internal Standard (IS): Maleic acid.

    • Causality: Maleic acid is chosen for several key reasons: 1) It is commercially available as a high-purity certified reference material. 2) Its chemical stability is high.[14] 3) It possesses a sharp singlet for its two olefinic protons at ~6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte, preventing peak overlap.[15] 4) It is readily soluble in DMSO-d₆, the chosen solvent.[14]

  • Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent solvent for many organic acids, including the analyte and the internal standard. Its residual proton signal (~2.5 ppm) and water signal (~3.3 ppm) do not interfere with the signals selected for quantification.

  • Quantification Signals:

    • Analyte: The two aromatic protons ortho to the carboxylic acid group (appearing as a doublet around 7.9 ppm). These are chosen due to their downfield shift, minimizing interference from other signals.

    • Internal Standard (Maleic Acid): The singlet corresponding to the two olefinic protons (~6.3 ppm). This singlet provides a simple and accurate integration.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~5 mg of Maleic Acid (IS) dissolve Dissolve both in ~0.7 mL of DMSO-d6 in a vial weigh_is->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Insert sample into calibrated NMR spectrometer (≥400 MHz) transfer->instrument params Set key parameters: D1 ≥ 5 * T1 (max) Pulse Angle = 90° Scans ≥ 16 instrument->params acquire Acquire Free Induction Decay (FID) params->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate selected signals (Analyte & IS) process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for qNMR purity determination.

Step-by-Step Methodology
  • Preparation:

    • Using a calibrated analytical balance (readability to 0.01 mg), accurately weigh approximately 15 mg of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid into a clean, dry glass vial. Record the mass (m_ analyte).

    • Into the same vial, accurately weigh approximately 5 mg of certified maleic acid internal standard (purity > 99.5%). Record the mass (m_ IS).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex for ~60 seconds or until both components are fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Ensure the NMR spectrometer is properly qualified.

    • Insert the sample and allow it to thermally equilibrate (approx. 5 minutes).

    • Acquire a standard ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1). It should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A conservative D1 of 30 seconds is recommended for accurate results.

    • Use a 90° pulse angle to ensure maximum signal generation.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of >150:1 for the signals to be integrated.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply an automated baseline correction. Manually inspect the baseline around the integrated signals to ensure it is flat and at zero intensity.

    • Integrate the selected signals: the doublet for the analyte (~7.9 ppm) and the singlet for the internal standard (~6.3 ppm).

Purity Calculation

The purity of the analyte (P_analyte) as a mass fraction (%) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral area of the selected analyte signal.

  • I_IS = Integral area of the internal standard signal.

  • N_analyte = Number of protons for the integrated analyte signal (in this case, 2).

  • N_IS = Number of protons for the integrated internal standard signal (in this case, 2).

  • M_analyte = Molar mass of the analyte (237.29 g/mol ).

  • M_IS = Molar mass of the internal standard (Maleic Acid, 116.07 g/mol ).

  • m_analyte = Mass of the analyte weighed.

  • m_IS = Mass of the internal standard weighed.

  • P_IS = Purity of the internal standard (as a percentage).

Method Validation and Data

A qNMR method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12][16]

qNMR_Principle cluster_tube NMR Sample cluster_spectrum Resulting ¹H NMR Spectrum cluster_calc Purity Calculation Analyte Analyte (Unknown Purity, P_analyte) Known Mass (m_analyte) IS Internal Standard (IS) Known Purity (P_IS) Known Mass (m_IS) spectrum Signal Intensity ∝ Number of Nuclei IS->spectrum NMR Measurement Calculation Ratio of Integrals (I_analyte / I_IS) + Stoichiometric Factors = Purity (P_analyte) spectrum->Calculation Integration

Caption: The core principle of qNMR for purity determination.

Illustrative Validation Data Summary

The following table presents typical data that would be generated during the validation of this qNMR method.

Validation ParameterAcceptance CriteriaIllustrative ResultConclusion
Specificity Analyte and IS signals are well-resolved from each other and from impurities/solvent.Baseline resolution (>2.0) observed between analyte (7.9 ppm) and IS (6.3 ppm) signals.Pass
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of 50-150% of the target concentration.Pass
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery of 99.7% for samples spiked at three concentration levels.Pass
Precision (RSD%) Repeatability (n=6): RSD ≤ 1.0% Intermediate Precision: RSD ≤ 1.5%Repeatability RSD = 0.35% Intermediate Precision RSD = 0.68%Pass
Range The range for which the method is linear, accurate, and precise.7.5 mg - 22.5 mg of analyte per NMR tube.Pass
Robustness Purity results do not significantly change with small, deliberate variations in method parameters (e.g., D1, number of scans).No significant effect on purity values when varying D1 (30s vs. 45s) and number of scans (16 vs. 32). All results within 0.5% of the initial value.Pass

Conclusion: The Superiority of a Primary Method

For the purity determination of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, qNMR presents a robust, accurate, and highly reliable alternative to traditional methods. Its strength as a primary analytical technique provides a direct measure of purity with clear traceability, offering a higher degree of confidence in the results.[7][17] While HPLC excels at detecting trace impurities and titration remains a valuable tool for acid content, qNMR provides an absolute purity value that can anchor the entire quality assessment of the compound. By understanding the principles behind the technique and implementing a properly validated protocol, researchers and quality control professionals can leverage qNMR to ensure the integrity of their materials and the success of their development programs.

References

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com. Retrieved March 25, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved March 25, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 25, 2026, from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved March 25, 2026, from [Link]

  • Method Validation of Pharmaceuticals. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved March 25, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 25, 2026, from [Link]

  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved March 25, 2026, from [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. doi: 10.1016/j.jpba.2005.01.043. Retrieved March 25, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). FDA. Retrieved March 25, 2026, from [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025, May 30). USP-NF. Retrieved March 25, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved March 25, 2026, from [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022, July 13). ECA Academy. Retrieved March 25, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by ¹H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (n.d.). J-Stage. Retrieved March 25, 2026, from [Link]

  • Quantitative NMR. (n.d.). Organic Primary Standards Group. Retrieved March 25, 2026, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL. Retrieved March 25, 2026, from [Link]

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30). ResolveMass Laboratories Inc. Retrieved March 25, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1). Retrieved March 25, 2026, from [Link]

  • Quantitative ¹H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. (2021, June 10). PMC. Retrieved March 25, 2026, from [Link]

  • Quantitative ¹H NMR methodology for purity assay with high accuracy. (2026, February 7). ResearchGate. Retrieved March 25, 2026, from [Link]

  • qNMR. (n.d.). BIPM. Retrieved March 25, 2026, from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved March 25, 2026, from [Link]

  • 4-Ethyl-2-methylbenzoic acid. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Benzoic acid, 4-amino-, methyl ester. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

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Comparative

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid vs 4-(diethylaminomethyl)benzoic acid in drug design

A Senior Application Scientist's Guide to Structurally Related Benzoic Acids in Drug Design A Comparative Analysis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and 4-(diethylaminomethyl)benzoic acid In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structurally Related Benzoic Acids in Drug Design

A Comparative Analysis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and 4-(diethylaminomethyl)benzoic acid

In the landscape of drug discovery, the strategic modification of a lead compound is a cornerstone of medicinal chemistry. Even subtle structural changes can profoundly impact a molecule's physicochemical properties, altering its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comparative framework for evaluating two closely related benzoic acid derivatives: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (herein Compound A ) and 4-(diethylaminomethyl)benzoic acid (herein Compound B ).

While direct comparative data for these specific molecules is sparse in public literature, their structural differences serve as an excellent case study for the decision-making process in early-phase drug design. We will explore the rationale behind such modifications and provide a blueprint of experimental protocols to characterize and compare these analogs.

Structural and Physicochemical Analysis

The key distinction between Compound A and Compound B lies in the substitution on the tertiary amine. Compound A possesses an ethyl group and a 2-methoxyethyl group, whereas Compound B has two ethyl groups. This modification—the introduction of an ether linkage—is a deliberate tactic to modulate the molecule's properties.

G cluster_A Compound A: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid cluster_B Compound B: 4-(diethylaminomethyl)benzoic acid A B

Caption: Molecular Structures of Compound A and B.

Table 1: Comparative Physicochemical Properties

Property4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid (Compound A)4-(diethylaminomethyl)benzoic acid (Compound B)Rationale for Predicted Difference
Molecular Formula C13H19NO3C12H17NO2Addition of a methoxy group.
Molecular Weight 237.29 g/mol 207.27 g/mol Addition of a methoxy group.
Hydrogen Bond Acceptors 4 (2 ether O, 1 carbonyl O, 1 hydroxyl O)3 (1 carbonyl O, 1 hydroxyl O)The ether oxygen in the methoxyethyl group acts as an additional hydrogen bond acceptor.[1][2]
Hydrogen Bond Donors 1 (carboxylic acid H)1 (carboxylic acid H)Both molecules share the same carboxylic acid donor group.[3]
Predicted Lipophilicity (cLogP) Expected to be lowerBaselineThe introduction of the polar ether group in Compound A is designed to decrease lipophilicity (LogP), which can influence solubility and permeability.[4][5]
Predicted Aqueous Solubility Expected to be higherBaselineIncreased polarity and an additional hydrogen bond acceptor in Compound A are strategies often used to enhance aqueous solubility.[6][7]
Predicted Metabolic Stability Potentially higherBaselineThe methoxyethyl group may alter the molecule's interaction with metabolic enzymes (e.g., Cytochrome P450s), potentially blocking a site of metabolism that might be present on the terminal methyl of the ethyl group in Compound B.
Predicted Acidity (pKa) Expected to be similar~4.2 (typical for benzoic acid)The electronic effects of the substituents on the benzoic acid ring are distal and likely have a minimal differential impact on the pKa of the carboxylic acid.[8][9]

The Medicinal Chemist's Rationale: Why Synthesize an Analog?

The decision to synthesize Compound A as an analog of Compound B is driven by a strategy of multi-parameter optimization, a central theme in modern drug discovery.[10] The goal is to improve upon the potential liabilities of a lead compound.

  • Improving Solubility: Poor aqueous solubility is a primary reason for drug candidate failure, leading to low bioavailability and challenging formulation.[11] The ether oxygen in Compound A introduces polarity and an additional site for hydrogen bonding with water, a classic strategy to improve solubility.[7]

  • Balancing Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.[][13] Modulating the diethylamino group to a less lipophilic ethyl(2-methoxyethyl)amino group is a targeted approach to fine-tune the LogP into a more favorable range, often considered to be between 0 and 3.[5]

  • Enhancing Metabolic Stability: The terminal methyl groups on the ethyl chains of Compound B could be susceptible to Phase I metabolism (e.g., hydroxylation) by cytochrome P450 enzymes. The introduction of the methoxy group in Compound A may block or alter this metabolic pathway, potentially increasing the drug's half-life.

A Framework for Experimental Comparison

To validate these hypotheses, a series of standardized, high-throughput in vitro assays should be performed. The following protocols provide a robust framework for comparing the ADME properties of Compound A and Compound B.

Caption: Experimental workflow for comparing drug discovery analogs.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution. This high-throughput assay is crucial for early-stage discovery.[14][15]

Methodology (Shake-Flask Method):

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.[16]

  • Separation: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in the same buffer/DMSO mixture.[17][18]

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict a compound's ability to passively diffuse across a biological membrane, modeling gastrointestinal absorption.[19][20]

Methodology:

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Prepare Plates: Add aqueous buffer (pH adjusted to simulate intestinal conditions, e.g., pH 6.5) to the wells of a 96-well acceptor plate.

  • Compound Addition: Add the test compounds (from DMSO stock, diluted in buffer) to the wells of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.[21]

  • Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations from the donor, acceptor, and a reference standard plate. Compounds are often categorized as having low, medium, or high permeability.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which is a key determinant of hepatic clearance.[22][23]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing the NADPH-regenerating system (cofactor).

  • Incubation: Pre-warm the microsomes and test compounds (typically at a final concentration of 1 µM) at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[24]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.[22]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[23][25]

Conclusion for the Drug Development Professional

The comparison between 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid and 4-(diethylaminomethyl)benzoic acid exemplifies a fundamental principle in drug design: targeted structural modification to optimize physicochemical properties. The introduction of a 2-methoxyethyl group is a rational strategy aimed at enhancing solubility and potentially improving metabolic stability while carefully balancing lipophilicity.

While Compound B represents a simpler, more lipophilic scaffold, Compound A is predicted to have improved "drug-like" properties with respect to aqueous solubility. The provided experimental framework allows for a direct, head-to-head comparison to validate these predictions. The results from these assays would empower a drug discovery team to make a data-driven decision: Is the increased synthetic complexity of Compound A justified by a superior ADME profile? Answering this question is critical to selecting the most promising candidates to advance toward further preclinical development.

References

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  • The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (n.d.). Pearson Education. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery from Technology Networks. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (n.d.). OMICS International. [Link]

  • Predicting the physicochemical properties of 'drug-like' molecules. (n.d.). Taylor & Francis Online. [Link]

  • Innovative medicinal chemistry strategies for enhancing drug solubility. (n.d.). ResearchGate. [Link]

  • Hydrogen-Bond Donor-Acceptor Asymmetries in Drug Design. (2024, October 24). F1000Research. [Link]

  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14201–14224. [Link]

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  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). Chemaxon. [Link]

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  • Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. PubMed. [Link]

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  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below. (n.d.). Vaia. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Biological and Pharmaceutical Sciences. [Link]

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  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]

  • Zhang, J., & Ma, L. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. European Journal of Medicinal Chemistry, 116842. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). [Link]

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. [Link]

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  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2013). Molecules. [Link]

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  • Development of 2'-O-Methoxyethyl Phosphorothioate Oligonucleotides as Antisense Drugs under Stereochemical Control. (2002, October 30). Organic Process Research & Development. [Link]

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Validation

comparative basicity of the tertiary amine in 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

An In-Depth Technical Guide to the Comparative Basicity of the Tertiary Amine in 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Introduction 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a bifunctional molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Basicity of the Tertiary Amine in 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Introduction

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a bifunctional molecule featuring both a tertiary amine and a carboxylic acid. This structure is of significant interest in medicinal chemistry and materials science, where the precise control of ionization state (pKa) is critical for modulating properties such as solubility, receptor binding, and pharmacokinetic profiles. The basicity of the tertiary amine, in particular, is a crucial parameter dictating its behavior in physiological and synthetic environments.

This guide provides a comprehensive analysis of the factors governing the basicity of the tertiary amine in this molecule. We will dissect the electronic and steric influences on the nitrogen's lone pair availability and present a comparative analysis against structurally relevant tertiary amines. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of its pKa value, empowering researchers to validate these theoretical principles in their own laboratories.

Theoretical Framework: Deconstructing the Basicity of the Target Amine

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value signifies a stronger base.[1] The basicity of the tertiary amine in 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a result of a nuanced interplay between several structural factors.

  • Inductive Effects (+I): The nitrogen atom is attached to two alkyl groups: an ethyl group and a 2-methoxyethyl group. Both of these groups are electron-donating via the inductive effect, pushing electron density onto the nitrogen atom.[2][3] This increased electron density makes the lone pair more available to accept a proton, thereby increasing the amine's basicity. Generally, the basicity of aliphatic amines increases with the number of alkyl groups.[3]

  • Steric Hindrance: While alkyl groups are electron-donating, their physical bulk can impede the approach of a proton to the nitrogen's lone pair. This phenomenon, known as steric hindrance, can decrease basicity.[2][4] Furthermore, bulky substituents can destabilize the resulting protonated ammonium cation by hindering its solvation by solvent molecules (e.g., water), which would typically stabilize the positive charge through hydrogen bonding.[5][6] The ethyl and 2-methoxyethyl groups are moderately bulky, suggesting that steric and solvation effects will play a role in tempering the amine's basicity.

  • Electronic Effect of the para-Substituent (-I): The amine is attached to a benzyl group, which in turn is substituted with a carboxylic acid group at the para position. The benzoic acid moiety is electron-withdrawing. This effect reduces the electron density on the benzylic carbon and, by extension, pulls electron density away from the nitrogen atom. This deactivation makes the lone pair less available for protonation, thereby decreasing the basicity compared to a simple aliphatic tertiary amine.

The following diagram illustrates the key factors influencing the amine's basicity.

G cluster_molecule Tertiary Amine Center cluster_factors Influencing Factors mol R-CH₂-N(Et)(CH₂CH₂OMe) inductive Inductive Effect (+I) (Increases Basicity) inductive->mol steric Steric & Solvation Effects (Decreases Basicity) steric->mol electronic Electronic Effect (-I) (Decreases Basicity) electronic->mol G prep 1. Sample Preparation Accurately weigh ~0.1 mmol of analyte. Dissolve in CO₂-free water. calib 2. Instrument Calibration Calibrate pH meter with standard buffers (pH 4.01, 7.00, 10.01). prep->calib titr_acid 3. Acidic Titration (for pKa of Amine) Titrate with standardized 0.1 M HCl. Record pH vs. volume of HCl added. calib->titr_acid titr_base 4. Basic Titration (for pKa of Acid) Titrate a separate sample with standardized 0.1 M NaOH. calib->titr_base plot 5. Data Plotting Generate titration curves: pH vs. Volume of Titrant. titr_acid->plot titr_base->plot analyze 6. Data Analysis Calculate 1st and 2nd derivatives to find inflection points (equivalence points). plot->analyze pka 7. pKa Calculation The pH at the half-equivalence point is the pKa value. analyze->pka

Caption: Workflow for pKa determination via potentiometric titration.

III. Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 23.7 mg (0.1 mmol) of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid. Dissolve it in 50 mL of CO₂-free deionized water in a clean beaker. Add a magnetic stir bar.

  • Instrument Setup & Calibration: Calibrate the pH meter using at least two, preferably three, standard pH buffers (e.g., pH 4.01, 7.00, and 10.01). Ensure the temperature of the buffers and the sample solution are consistent.

  • Titration for Amine pKa:

    • Place the pH electrode and the tip of the burette (filled with standardized 0.1 M HCl) into the sample solution. Ensure the electrode is submerged but does not interfere with the stir bar.

    • Begin stirring at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point (a sharp drop in pH).

  • Titration for Carboxylic Acid pKa (Optional but Recommended): Repeat the process with a fresh sample, this time titrating with standardized 0.1 M NaOH to determine the pKa of the carboxylic acid group.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The molecule has two ionizable groups, so two equivalence points will be observed. To precisely locate the equivalence point (the steepest part of the curve), plot the first derivative (ΔpH/ΔV) against volume. The peak of this curve corresponds to the equivalence point volume (Veq).

    • The pKa is the pH at the half-equivalence point (Veq/2). Read the pH value from the original titration curve at the volume corresponding to Veq/2. For this bifunctional molecule, the first pKa (carboxylic acid) will be found during the base titration, and the second pKa (tertiary amine) will be found during the acid titration.

Conclusion

The basicity of the tertiary amine in 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a finely tuned property governed by a balance of competing electronic and steric factors. The electron-donating alkyl substituents act to increase basicity, while the electron-withdrawing benzoic acid moiety and steric/solvation effects work to decrease it. A comparative analysis places its predicted basicity below that of simple trialkylamines and slightly below N,N-dimethylbenzylamine, highlighting the significant influence of the para-carboxylic acid group. For researchers requiring a precise value, the provided potentiometric titration protocol offers a robust and reliable method for its empirical determination. Understanding and quantifying this fundamental chemical property is essential for the rational design and application of this and similar molecules in drug development and materials science.

References

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylaniline. PubChem. Retrieved from [Link]

  • Rawsource. (2024, July 3). How do amines act as bases. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Triethylamine CAS# 121-44-8. Retrieved from [Link]

  • Fiveable. (2025, August 15). 5.2 Basicity of amines - Organic Chemistry II. Retrieved from [Link]

  • LookChem. (n.d.). N,N-Dimethylbenzylamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 19). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. Retrieved from [Link]

  • FooDB. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). 1.物質に関する基本的事項 [12]トリエチルアミン. Retrieved from [Link]

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  • Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • ACS Publications. (2005, September 7). An Enthalpic Scale of Hydrogen-Bond Basicity. 3. Ammonia, Primary, Secondary, and Tertiary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Retrieved from [Link]

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Comparative

cross-validation of synthetic routes for 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

A Comparative Guide to the Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid Introduction: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a tertiary amine with a benzoic acid moiety, a structure that...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Introduction: 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a tertiary amine with a benzoic acid moiety, a structure that suggests potential applications as a versatile intermediate in pharmaceutical and materials science research. A robust and efficient synthetic route is crucial for enabling its exploration in these fields. This guide provides a comparative analysis of two plausible and scientifically-grounded synthetic routes for this target molecule: Route A: Direct Reductive Amination and Route B: Nucleophilic Substitution with a Protected Acid . Each route is detailed with step-by-step protocols, mechanistic insights, and a comparative evaluation to assist researchers in selecting the most suitable pathway for their specific needs.

Route A: Direct Reductive Amination

This one-pot approach is a highly efficient and atom-economical method for forming the target C-N bond.[1][2] It involves the reaction of an aldehyde with a secondary amine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[3]

Overall Reaction Scheme:

Caption: Reductive Amination Workflow

Route B: Nucleophilic Substitution with a Protected Acid

This multi-step route involves protecting the carboxylic acid functional group as an ester, followed by a nucleophilic substitution reaction, and concluding with deprotection. This approach is common when direct, one-pot methods are not feasible or result in low yields due to side reactions.

Overall Reaction Scheme:

  • Bromination: 4-Methylbenzoic acid → 4-(Bromomethyl)benzoic acid

  • Esterification: 4-(Bromomethyl)benzoic acid → Methyl 4-(bromomethyl)benzoate

  • Nucleophilic Substitution: Methyl 4-(bromomethyl)benzoate + N-Ethyl-2-methoxyethanamine → Methyl 4-((ethyl(2-methoxyethyl)amino)methyl)benzoate

  • Hydrolysis: Methyl 4-((ethyl(2-methoxyethyl)amino)methyl)benzoate → 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid

Experimental Protocol

Step 1: Radical Bromination of 4-Methylbenzoic acid

  • Procedure: 4-Methylbenzoic acid (1.0 eq) is refluxed with N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq) in a suitable solvent like chlorobenzene for 1 hour. [4]After cooling, the product, 4-(bromomethyl)benzoic acid, is isolated by filtration and purified by recrystallization. [4]* Rationale: This is a standard method for benzylic bromination, generating a reactive benzyl halide intermediate. [5] Step 2: Esterification of 4-(Bromomethyl)benzoic acid

  • Procedure: The 4-(bromomethyl)benzoic acid (1.0 eq) is refluxed in methanol with a catalytic amount of sulfuric acid (Fischer esterification) to yield methyl 4-(bromomethyl)benzoate.

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the amine in the subsequent step.

Step 3: Nucleophilic Substitution

  • Materials: Methyl 4-(bromomethyl)benzoate, N-Ethyl-2-methoxyethanamine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure: Methyl 4-(bromomethyl)benzoate (1.0 eq) is dissolved in acetonitrile, and N-ethyl-2-methoxyethanamine (1.2 eq) and triethylamine (1.5 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then worked up by removing the solvent, and the crude product is purified.

  • Rationale: The secondary amine acts as a nucleophile, displacing the bromide on the benzylic carbon. [6]The base neutralizes the HBr formed during the reaction. [7] Step 4: Saponification (Hydrolysis)

  • Procedure: The purified ester from the previous step is dissolved in a mixture of methanol and water containing an excess of sodium hydroxide or potassium hydroxide. The mixture is heated to reflux until the ester is fully hydrolyzed. [8]* Work-up: After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the final product, which is then collected by filtration and dried.

Workflow Diagram

Route_B Start 4-Methylbenzoic acid Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate1 4-(Bromomethyl)benzoic acid Step1->Intermediate1 Step2 Esterification (MeOH, H⁺) Intermediate1->Step2 Intermediate2 Methyl 4-(bromomethyl)benzoate Step2->Intermediate2 Step3 Nucleophilic Substitution (Amine, Base) Intermediate2->Step3 Intermediate3 Protected Product Step3->Intermediate3 Step4 Hydrolysis (NaOH, H₃O⁺) Intermediate3->Step4 Product_B Target Molecule Step4->Product_B

Caption: Nucleophilic Substitution Workflow

Comparative Analysis

FeatureRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Number of Steps 1 (One-pot)4
Atom Economy HighModerate
Overall Yield Potentially HighModerate (cumulative loss over steps)
Reagents & Conditions Mild reducing agent, room temperatureRadical initiator, reflux, base, acid
Purification Single purification stepMultiple purifications required
Scalability Generally straightforwardMore complex due to multiple steps
Key Advantage Efficiency, simplicity, green chemistry principles [1]Utilizes readily available starting materials
Potential Drawback Availability of 4-formylbenzoic acidLonger reaction time, more waste generated

Conclusion

For the synthesis of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid, Route A (Reductive Amination) presents a more efficient and modern approach. Its one-pot nature, mild reaction conditions, and high atom economy make it the preferred method for both small-scale research and larger-scale production. [9] Route B (Nucleophilic Substitution) , while longer and more labor-intensive, is a classic and reliable pathway. It may be a suitable alternative if the starting material for Route A, 4-formylbenzoic acid, is not readily available or if specific reaction conditions for the reductive amination prove problematic for a particular substrate.

Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research, including available starting materials, required scale, and time considerations. This guide provides the necessary data and rationale to make an informed decision.

References

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